molecular formula C10H6N2 B1295981 Quinoline-4-carbonitrile CAS No. 2973-27-5

Quinoline-4-carbonitrile

Cat. No.: B1295981
CAS No.: 2973-27-5
M. Wt: 154.17 g/mol
InChI Key: JBSAUEMFOKUWTP-UHFFFAOYSA-N
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Description

Quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C10H6N2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113049. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSAUEMFOKUWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296998
Record name 4-cyanoquinoline
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-27-5
Record name 2973-27-5
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Record name 4-cyanoquinoline
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Record name 4-Cyanoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to Quinoline-4-carbonitrile: Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and potential biological significance of quinoline-4-carbonitrile. The information is curated for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this heterocyclic compound.

Core Properties of this compound

This compound, a derivative of the quinoline scaffold, is a solid, crystalline compound at room temperature. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and computational modeling.

PropertyValue
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol [1][2][3][4]
Appearance White to off-white microcrystalline solid[2]
Melting Point 103-104 °C[2]
Boiling Point 243.2 °C at 760 mmHg[2]
Density 1.21 g/cm³[2]
LogP 2.106[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 2[2]
Topological Polar Surface Area (TPSA) 36.7 Ų
CAS Number 2973-27-5[1][2][3][4]

Molecular and Crystal Structure

The molecular structure of this compound consists of a fused benzene and pyridine ring, with a nitrile group substituted at the 4-position of the quinoline ring system.

Molecular Structure of this compound
Crystal Structure

Spectroscopic Properties

The spectroscopic signature of this compound is crucial for its identification and characterization. Below is a summary of expected spectroscopic data based on its structure and data from closely related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H28.8 - 9.0d
H37.6 - 7.8d
H58.0 - 8.2d
H67.5 - 7.7t
H77.7 - 7.9t
H88.1 - 8.3d

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment.

CarbonExpected Chemical Shift (δ, ppm)
C2150 - 152
C3122 - 124
C4135 - 137
C4a128 - 130
C5129 - 131
C6127 - 129
C7130 - 132
C8129 - 131
C8a148 - 150
CN117 - 119

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)[5]
2230-2210C≡N stretching (nitrile)
1600-1450C=C and C=N stretching (ring)
900-675C-H bending (out-of-plane)
UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to show absorption bands corresponding to π-π* transitions within the aromatic system.

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~225-235~30,000 - 40,000π-π
~270-280~5,000 - 8,000π-π
~305-315~3,000 - 5,000n-π*

Note: These are estimated values based on data for similar quinoline derivatives.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of the corresponding aldoxime, which can be prepared from 4-quinolinecarboxaldehyde.

Step 1: Synthesis of 4-Quinolinecarboxaldehyde Oxime

  • Materials: 4-Quinolinecarboxaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.

  • Procedure:

    • Dissolve 4-quinolinecarboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water to the flask.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-quinolinecarboxaldehyde oxime.

Step 2: Dehydration to this compound

  • Materials: 4-Quinolinecarboxaldehyde oxime, acetic anhydride.

  • Procedure:

    • Add 4-quinolinecarboxaldehyde oxime to a round-bottom flask containing acetic anhydride (excess).

    • Heat the mixture at reflux for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

synthesis_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration A 4-Quinolinecarboxaldehyde C 4-Quinolinecarboxaldehyde Oxime A->C Ethanol, RT B Hydroxylamine HCl, NaOH B->C D 4-Quinolinecarboxaldehyde Oxime F This compound D->F Reflux E Acetic Anhydride E->F

Synthesis Workflow for this compound
Characterization Methods

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions, using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

  • Melting Point: Determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group.

  • UV-Vis Spectroscopy: To determine the absorption maxima of the compound.

Biological Significance and Potential Signaling Pathways

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. While specific studies on this compound are limited, its structural similarity to other biologically active quinolines suggests its potential to interact with similar biological targets and signaling pathways.

Potential as an Anticancer Agent

Many quinoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression.

  • EGFR and HER2 Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[6] Given the structural similarity, this compound could serve as a precursor or a fragment for the design of novel EGFR/HER2 inhibitors.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7][8][9][10][11] Several quinoline-based compounds have been developed as inhibitors of this pathway. The nitrogen atom in the quinoline ring can participate in hydrogen bonding interactions within the ATP-binding pocket of these kinases.

cancer_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline_derivative This compound (Potential Inhibitor) Quinoline_derivative->EGFR Inhibition Quinoline_derivative->PI3K Inhibition Quinoline_derivative->mTOR Inhibition

Potential Inhibition of Cancer Signaling Pathways
Potential as an Antimalarial Agent

The quinoline core is central to several antimalarial drugs, such as chloroquine and mefloquine. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.[12][13][14][15] More recently, derivatives of quinoline-4-carboxamide have been shown to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, presenting a novel antimalarial mechanism.[16][17] The structural relationship of this compound to these active compounds suggests it could be a valuable starting point for the development of new antimalarial agents.

antimalarial_mechanism cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Protein_synthesis Protein Synthesis PfEF2 PfEF2 PfEF2->Protein_synthesis Quinoline_derivative This compound (Potential Inhibitor) Quinoline_derivative->Hemozoin Inhibition of Hemozoin Formation Quinoline_derivative->PfEF2 Inhibition of PfEF2

Potential Antimalarial Mechanisms of Action

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and properties. While direct biological studies on this specific molecule are not extensive, its structural features strongly suggest potential for development in the fields of oncology and infectious diseases. The information and protocols provided in this guide serve as a valuable resource for researchers looking to explore the synthesis, characterization, and therapeutic applications of this compound and its derivatives. Further investigation into its specific biological targets and mechanisms of action is warranted to fully unlock its potential in drug discovery.

References

what is the CAS number for Quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Quinoline-4-carbonitrile

CAS Number: 2973-27-5

This guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest to researchers and drug development professionals. Due to its versatile chemical nature, the quinoline scaffold is a key component in a wide array of biologically active molecules.[1][2] This document details its chemical properties, synthesis protocols, and its role in modulating critical signaling pathways in disease.

Chemical and Physical Properties

This compound, also known as 4-Cyanoquinoline, is a white to off-white solid at room temperature.[3][4] Its core structure consists of a fused benzene and pyridine ring. The quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 2973-27-5[3][5][6][7]
Molecular Formula C₁₀H₆N₂[3][6][7]
Molecular Weight 154.17 g/mol [3][7]
Appearance White to off-white microcrystalline solid[3][4]
Melting Point 103-104 °C[3]
Boiling Point 243.2 °C at 760 mmHg[3]
Density 1.21 g/cm³[3]
Flash Point 95.2 °C[3]
pKa 1.55 ± 0.13 (Predicted)[3][4]
LogP 2.106[3]
Storage Temperature Room Temperature, Sealed in dry conditions[3][4][5]
InChI Key JBSAUEMFOKUWTP-UHFFFAOYSA-N[5][6][7]

Synthesis and Experimental Protocols

The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. Several methods have been developed, ranging from classical name reactions to modern green chemistry approaches.[8] Below are detailed protocols for two distinct synthetic routes to this compound and its precursors.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of this compound.

G start Starting Materials (e.g., Isatin, 2-Nitrobenzyl Cyanides) reaction Chemical Reaction (e.g., Pfitzinger, Reductive Cyclization) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification analysis Analysis & Characterization (NMR, MS, HPLC) purification->analysis product Final Product This compound analysis->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR VEGFR VEGFR->PI3K cMET c-Met cMET->PI3K cMET->RAS AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF Raf RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation Quinoline Quinoline Derivatives Quinoline->EGFR Quinoline->VEGFR Quinoline->cMET Quinoline->PI3K Quinoline->mTOR

References

Quinoline-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of a Key Heterocyclic Scaffold

This technical guide provides a comprehensive overview of Quinoline-4-carbonitrile, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. This document details its fundamental molecular properties, provides an adaptable synthetic protocol, and explores its role as a modulator of critical cellular signaling pathways.

Core Molecular Data

This compound, also known as 4-cyanoquinoline, is a derivative of quinoline, a bicyclic aromatic heterocycle. Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValue
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol
CAS Number 2973-27-5

Synthetic Protocols

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the cyanation of a halo-quinoline precursor. The following protocol is adapted from established methods for the synthesis of substituted quinoline-4-carbonitriles and can be applied to produce the parent compound.

Synthesis of this compound from 4-Chloroquinoline

This procedure outlines the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinoline ring with a cyanide group.

Materials:

  • 4-Chloroquinoline

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinoline (1.0 equivalent) in anhydrous DMSO.

  • Addition of Cyanide Source: Carefully add potassium cyanide (1.2 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature may need to be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure product.

G cluster_synthesis Synthesis Workflow start Start: 4-Chloroquinoline in DMSO add_kcn Add KCN (Caution: Toxic) start->add_kcn 1. heat Heat to 100-150 °C (Monitor by TLC) add_kcn->heat 2. workup Aqueous Work-up & Extraction with EtOAc heat->workup 3. purify Purification (Column Chromatography or Recrystallization) workup->purify 4. product Product: This compound purify->product 5.

Synthetic Workflow for this compound

Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer properties.[1][2] Several studies have indicated that compounds featuring the quinoline scaffold can act as potent inhibitors of cellular signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many human cancers, making it a key target for therapeutic intervention.[3] Quinoline-based molecules have been designed and synthesized as dual inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold in developing targeted cancer therapies.[5] While specific inhibitory data for this compound is an area of ongoing research, the broader class of quinoline derivatives has shown significant promise in modulating this pathway. The anticancer effect of some quinoline derivatives has been attributed to their ability to downregulate key proteins in this pathway, leading to the inhibition of tumor growth.[6]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Quinoline This compound (and derivatives) Quinoline->PI3K inhibits Quinoline->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis and the established biological relevance of the quinoline scaffold make it an attractive starting point for medicinal chemistry campaigns. Further investigation into the specific inhibitory profile of this compound and its derivatives against kinases in the PI3K/Akt/mTOR pathway is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

References

The Solubility of Quinoline-4-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Quinoline-4-carbonitrile in organic solvents. This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its application in synthesis, purification, formulation, and biological screening.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature has revealed a lack of specific quantitative data on the solubility of this compound in common organic solvents. The following table summarizes this current data gap, which presents an opportunity for further research in this area.

SolventChemical ClassTemperature (°C)Solubility (g/100mL)Citation
AcetoneKetoneNot ReportedData Not Available
AcetonitrileNitrileNot ReportedData Not Available
ChloroformHalogenatedNot ReportedData Not Available
Dimethylformamide (DMF)AmideNot ReportedData Not Available
Dimethyl sulfoxide (DMSO)SulfoxideNot ReportedData Not Available
EthanolAlcoholNot ReportedData Not Available
Ethyl AcetateEsterNot ReportedData Not Available
MethanolAlcoholNot ReportedData Not Available
Tetrahydrofuran (THF)EtherNot ReportedData Not Available
TolueneAromatic HydrocarbonNot ReportedData Not Available

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of this compound in specific organic solvents, two common and reliable methods are the Shake-Flask Method and the Gravimetric Method.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, the supernatant can be passed through a syringe filter to remove any remaining solid particles.[4]

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL or mol/L.

Gravimetric Method

Objective: To determine the solubility of this compound in a given organic solvent by mass determination.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., filter paper and funnel)

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Mass Determination of Aliquot: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the clear filtrate to the evaporating dish and weigh it again to determine the exact mass of the solution.

  • Solvent Evaporation: Gently evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Drying and Weighing: Once the solvent is completely evaporated, dry the residue in an oven until a constant mass is achieved. Cool the dish in a desiccator and weigh it accurately.

  • Calculation: The mass of the dissolved this compound is the final mass of the dish with residue minus the initial mass of the empty dish. The mass of the solvent is the mass of the solution aliquot minus the mass of the dissolved solid. The solubility can then be expressed as grams of solute per 100 g of solvent or other appropriate units.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by analytical quantification.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Result A Add excess This compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for experimental solubility determination.

General Synthesis Pathway for Quinolines

The synthesis of quinoline derivatives can be achieved through various methods. The Doebner-von Miller reaction is a classic example, illustrating the formation of the quinoline ring system from an α,β-unsaturated carbonyl compound and an aniline.[7]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate Steps cluster_3 Product Aniline Aniline MichaelAddition Michael Addition Aniline->MichaelAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->MichaelAddition AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->MichaelAddition OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation OxidizingAgent->Oxidation Cyclization Cyclization & Dehydration MichaelAddition->Cyclization Cyclization->Oxidation QuinolineDerivative Substituted Quinoline Oxidation->QuinolineDerivative

Caption: Doebner-von Miller synthesis of quinolines.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Impact

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the quinoline scaffold, from its initial discovery in the 19th century to its foundational role in modern drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, classical synthetic methodologies, and therapeutic applications of quinoline compounds.

Introduction: The Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. First identified in the mid-19th century, its versatile and relatively simple structure has given rise to a vast array of compounds with significant biological and physical properties. Quinoline and its derivatives are found in numerous natural alkaloids and form the structural basis for a multitude of synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2]

This technical guide offers a detailed examination of the discovery and historical synthesis of the quinoline core. It provides in-depth experimental protocols for the key classical named reactions that remain fundamental to heterocyclic chemistry. Quantitative data on reaction yields and the physicochemical properties of seminal quinoline compounds are summarized for comparative analysis. Furthermore, reaction pathways, experimental workflows, and biological mechanisms are illustrated with diagrams to provide a clear and comprehensive resource for professionals in the field.

Discovery and Early History

The story of quinoline begins in the 1830s, a period of burgeoning exploration in organic chemistry. In 1834, German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, a rich but complex source of aromatic compounds.[1] A few years later, in 1842, French chemist Charles Gerhardt obtained the same substance by distilling the vital antimalarial alkaloid, quinine, with a strong base. It was the German chemist August Wilhelm von Hofmann who, in 1845, confirmed that the compounds isolated by Runge and Gerhardt were identical, ultimately naming it quinoline (from Quina, the Spanish term for the cinchona tree bark from which quinine is extracted). This link between a simple aromatic heterocycle from coal tar and a complex, life-saving natural product spurred intense investigation into its synthesis and properties, laying the groundwork for over a century of drug discovery.[3]

A timeline of these foundational discoveries highlights the rapid progress in the field during the 19th century.

Discovery_Timeline cluster_Discovery Early Discovery & Characterization cluster_Synthesis Era of Classical Synthesis N1834 1834: Runge isolates 'Leukol' from coal tar N1842 1842: Gerhardt obtains 'Chinolein' from quinine distillation N1845 1845: Hofmann confirms Leukol and Chinolein are identical, names it Quinoline N1880 1880: Skraup develops first synthesis of quinoline N1845->N1880 Spurs synthetic efforts N1881 1881: Doebner & von Miller report their variation N1882 1882: Friedländer publishes his synthesis method N1888 1888: Combes reports synthesis from β-diketones

Caption: A timeline of the key milestones in the discovery and early synthesis of quinoline.

Classical Syntheses of the Quinoline Core

The late 19th century saw the development of several foundational named reactions for constructing the quinoline ring system. These methods, often born from the era's burgeoning dye industry, remain staples in organic synthesis.

The Skraup Synthesis (1880)

The first and perhaps most famous method for quinoline synthesis was developed by Czech chemist Zdenko Hans Skraup.[4][5] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[6] The reaction is notoriously exothermic and requires careful control.

Skraup_Synthesis Aniline Aniline MichaelAdduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->MichaelAdduct Michael Addition Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Glycerol->H2SO4 Acrolein Acrolein (in situ) H2SO4->Acrolein -2H₂O Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Oxidation Acrolein->MichaelAdduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization & -H₂O (Acid Cat.) Dihydroquinoline->Oxidant Dihydroquinoline->Quinoline

Caption: Reaction mechanism of the Skraup synthesis.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate (optional, as a moderator).

  • Procedure:

    • In a large, suitably equipped round-bottom flask, carefully mix aniline (1.0 mol), nitrobenzene (0.25 mol), and anhydrous glycerol (2.5 mol).

    • Add ferrous sulfate heptahydrate (10 g) to moderate the reaction.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0 mol) to the mixture. The addition should be done in an ice bath to control the initial exotherm.

    • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture in an oil bath. The reaction is often vigorous, and heating should be controlled to maintain a steady reflux (approx. 130-150°C).

    • After the initial vigorous reaction subsides, continue heating for an additional 3-4 hours.

    • Allow the mixture to cool, then dilute with water and neutralize carefully with a concentrated sodium hydroxide solution until strongly alkaline.

    • Isolate the crude quinoline via steam distillation. The quinoline will co-distill with unreacted nitrobenzene and aniline.

    • Separate the organic layer from the distillate, wash with dilute acid to remove residual aniline, and then wash with water.

    • Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at approximately 237°C.

Table 1: Representative Yields for the Skraup Synthesis [7]

Aniline Derivative Oxidizing Agent Product Yield (%)
Aniline Nitrobenzene Quinoline 85-91
p-Anisidine Nitrobenzene 6-Methoxyquinoline 60
p-Chloroaniline Nitrobenzene 6-Chloroquinoline 55

| p-Aminophenol | Arsenic Pentoxide | 6-Hydroxyquinoline | 66-77 |

The Doebner-von Miller Reaction (1881)

A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[1][8] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid like zinc chloride.[9]

DvM_Reaction Aniline Aniline UnsatCarbonyl α,β-Unsaturated Aldehyde or Ketone Aniline->UnsatCarbonyl 1,4-Conjugate Addition MichaelAdduct Michael Adduct (β-Anilinocarbonyl) Aniline->MichaelAdduct AcidCat Acid Catalyst (e.g., HCl, ZnCl₂) UnsatCarbonyl->AcidCat Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization & Dehydration SchiffBase Schiff Base/ Anil Intermediate SubstQuinoline Substituted Quinoline Dihydroquinoline->SchiffBase Oxidation by Schiff Base Dihydroquinoline->SubstQuinoline

Caption: General mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline, crotonaldehyde (or acetaldehyde to generate it in situ), hydrochloric acid, zinc chloride (optional).

  • Procedure:

    • Prepare a solution of aniline (1.0 mol) in aqueous hydrochloric acid (e.g., 6M HCl).

    • In a separate vessel, prepare a solution of crotonaldehyde (1.2 mol).

    • Slowly add the crotonaldehyde to the acidic aniline solution with vigorous stirring and cooling. The reaction can be exothermic.

    • After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride (0.1 mol), if desired, to facilitate cyclization.

    • Heat the mixture under reflux for several hours (typically 4-8 hours), monitoring the reaction's progress by TLC.

    • After completion, cool the reaction mixture and make it strongly alkaline by carefully adding a concentrated sodium hydroxide solution.

    • Isolate the product by steam distillation or solvent extraction (e.g., with dichloromethane or toluene).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure.

    • Purify the crude quinaldine by vacuum distillation.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a direct and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde).[3][10] The reaction can be catalyzed by either an acid or a base.[2]

Friedlander_Synthesis cluster_path1 Pathway 1 (Aldol First) cluster_path2 Pathway 2 (Schiff Base First) AminoKetone 2-Aminoaryl Aldehyde or Ketone Catalyst Acid or Base Catalyst AminoKetone->Catalyst AldolAdduct Aldol Adduct AminoKetone->AldolAdduct Aldol Condensation SchiffBase Schiff Base AminoKetone->SchiffBase Condensation ActiveMethylene Carbonyl with α-Methylene Group ActiveMethylene->AldolAdduct Aldol Condensation ActiveMethylene->SchiffBase Condensation UnsatIntermediate α,β-Unsaturated Intermediate AldolAdduct->UnsatIntermediate -H₂O Quinoline Substituted Quinoline SchiffBase->Quinoline Intramolecular Aldol & Dehydration UnsatIntermediate->Quinoline Cyclization (Imine Formation)

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Materials: 2-Aminobenzaldehyde, acetophenone, potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-aminobenzaldehyde (10 mmol) and acetophenone (11 mmol) in ethanol (25 mL) in a round-bottom flask.

    • Add a solution of potassium hydroxide (20 mmol) in ethanol (10 mL) to the mixture.

    • Heat the reaction mixture at reflux for 3-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water (100 mL).

    • A solid precipitate of 2-phenylquinoline will form. Collect the solid by filtration.

    • Wash the solid with cold water to remove any residual base.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Table 2: Representative Yields for the Friedländer Synthesis [11][12]

2-Aminoaryl Carbonyl Active Methylene Compound Catalyst / Conditions Yield (%)
2-Aminobenzaldehyde Acetone KOH, EtOH, Reflux ~70
2-Aminobenzophenone Ethyl Acetoacetate ZrCl₄, EtOH/H₂O 85
2-Nitrobenzaldehyde Cyclohexanone Fe/HCl, then KOH, EtOH 91

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | Moderate |

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][14] The reaction proceeds by forming an enamine intermediate, which then undergoes cyclization under strong acid conditions (e.g., concentrated sulfuric acid).[1]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid.

  • Procedure:

    • In a flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol). The initial reaction to form the enamine is often spontaneous and exothermic.

    • Cool the mixture in an ice bath and slowly, with caution, add concentrated sulfuric acid (30 mL).

    • After the addition is complete, warm the mixture gently on a water bath for 15-20 minutes, then heat more strongly in an oil bath at 100-110°C for 1 hour.

    • Cool the reaction mixture and carefully pour it onto crushed ice (approx. 200 g).

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly basic.

    • Extract the liberated 2,4-dimethylquinoline with an organic solvent (e.g., ether or toluene).

    • Wash the organic extract with water, dry it over anhydrous sodium sulfate, and remove the solvent.

    • Purify the product by vacuum distillation.

The Gould-Jacobs Reaction (1939)

A more modern classical method, the Gould-Jacobs reaction is particularly useful for preparing 4-hydroxyquinolines (4-quinolinones).[15] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[16] Subsequent hydrolysis and decarboxylation yield the final product.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

  • Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), diphenyl ether (or Dowtherm A), sodium hydroxide, hydrochloric acid.

  • Procedure:

    • Condensation: Mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) and heat at 100-130°C for 1-2 hours. Ethanol formed during the reaction is distilled off. The intermediate, diethyl anilinomethylenemalonate, often solidifies on cooling.

    • Cyclization: Add the intermediate from step 1 to a high-boiling solvent like diphenyl ether. Heat the solution to reflux (approx. 250-260°C) for 30-60 minutes. Upon cooling, the cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, precipitates.

    • Hydrolysis (Saponification): Suspend the ester from step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux until the solid dissolves and hydrolysis is complete.

    • Decarboxylation: Cool the resulting solution of the sodium salt and acidify with a strong acid like hydrochloric acid to precipitate 4-hydroxyquinoline-3-carboxylic acid. Collect this solid, dry it, and heat it above its melting point (typically >250°C) in a suitable flask until the evolution of CO₂ ceases. The remaining solid is crude 4-hydroxyquinoline, which can be purified by recrystallization.

Table 3: Comparison of Classical Quinoline Syntheses

Synthesis Key Reactants Typical Conditions Key Product Type
Skraup Aniline, Glycerol, Oxidant Strong Acid (H₂SO₄), High Temp. Unsubstituted/Benzene-ring substituted Quinolines
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Strong Acid (HCl, ZnCl₂) Pyridine-ring substituted Quinolines
Friedländer 2-Aminoaryl Carbonyl, Active Methylene Cmpd. Acid or Base Catalysis Polysubstituted Quinolines
Combes Aniline, β-Diketone Strong Acid (H₂SO₄) 2,4-Disubstituted Quinolines

| Gould-Jacobs | Aniline, Malonic Ester Derivative | High Temp. Thermal Cyclization | 4-Hydroxyquinolines |

Quinoline in Medicinal Chemistry: The Antimalarial Saga

The history of quinoline is inextricably linked with the fight against malaria. The natural quinoline alkaloid, quinine, was the first effective treatment for the disease. The quest to understand its structure and synthesize it and its analogues drove much of the early research in the field.

Quinine: The Natural Prototype

Isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the bark of the South American Cinchona tree, quinine was the mainstay of malaria treatment for over a century.[17] Its complex structure, however, made it a challenging synthetic target, which was not formally achieved until 1944 by Woodward and Doering. Due to the difficulty of total synthesis, isolation from natural sources remains the primary method of production.

Synthetic Antimalarials: Chloroquine and Primaquine

The strategic importance of quinine, highlighted during wartime shortages, spurred the development of synthetic alternatives. This research led to the creation of potent 4-aminoquinoline derivatives.

  • Chloroquine: Developed in the 1930s, chloroquine became a front-line antimalarial drug due to its high efficacy, low cost, and relative safety. It is highly effective against the blood stages of the malaria parasite.

  • Primaquine: An 8-aminoquinoline derivative, primaquine is crucial for its ability to eradicate the dormant liver stages of certain malaria parasites (P. vivax and P. ovale), preventing relapse of the disease.

Table 4: Physicochemical Properties of Key Quinoline Antimalarials [17][18][19]

Compound Molar Mass ( g/mol ) Melting Point (°C) pKa (values) Log D (pH 7.4)
Quinine 324.42 ~177 (anhydrous) ~4.1, 8.5 1.77
Chloroquine 319.87 ~87 (base) ~8.1, 10.2 -

| Primaquine | 259.36 | ~96 (base) | ~3.2, 10.0 | - |

Mechanism of Action in Malaria

The primary mechanism of action for quinoline antimalarials like chloroquine and quinine is the disruption of heme detoxification within the malaria parasite's digestive vacuole.[18]

  • Hemoglobin Digestion: The parasite, residing within human red blood cells, digests host hemoglobin to obtain essential amino acids.

  • Heme Release: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

  • Detoxification: The parasite normally detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin (malaria pigment).

  • Quinoline Interference: Quinolines are weak bases that accumulate to high concentrations in the acidic digestive vacuole. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.

  • Toxicity: The resulting buildup of toxic, soluble heme leads to oxidative stress and membrane damage, ultimately killing the parasite.

Antimalarial_MoA cluster_Parasite Malaria Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Heme->Hemozoin Inhibits Death Parasite Death Heme->Death Heme Buildup (Oxidative Stress, Membrane Damage) Parasite_Growth Parasite Growth AminoAcids->Parasite_Growth Used by Parasite Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Accumulates in vacuole, Binds to Heme Quinoline->Hemozoin Inhibits

Caption: The mechanism of action of quinoline antimalarials in the parasite's digestive vacuole.

Conclusion

From its humble origins as a component of coal tar, the quinoline nucleus has become one of the most important heterocyclic scaffolds in medicinal chemistry. The classical syntheses developed in the late 19th century, including the Skraup, Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs reactions, provided the chemical tools necessary to explore this versatile structure. These explorations led directly to the development of life-saving synthetic antimalarial drugs that have had a profound impact on global health. The study of quinoline's history and synthesis provides a compelling case study in the evolution of organic chemistry and its direct application to solving critical challenges in medicine, a legacy that continues to inspire the development of new therapeutic agents today.

References

Quinoline-4-carbonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinoline-4-carbonitrile

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Chemical Identity

This compound is a heterocyclic aromatic organic compound featuring a quinoline ring system substituted with a nitrile group at the 4th position.

IUPAC Name: this compound[1][2][3]

Synonyms and Identifiers: The compound is known by several synonyms and is cataloged under various chemical database identifiers.

Identifier TypeValueReference
Common Name 4-Cyanoquinoline[3][4][5]
Synonym Cinchoninonitrile[4][6][7]
CAS Number 2973-27-5[1][2][3]
Molecular Formula C10H6N2[2][3][4]
InChI Key JBSAUEMFOKUWTP-UHFFFAOYSA-N[1][2][3]
SMILES N#CC1=C2C=CC=CC2=NC=C1[2][3]
PubChem CID 270566[3]
EC Number 689-987-2[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Weight 154.17 g/mol [1][3][8]
Appearance White to off-white microcrystalline solid[4]
Melting Point 103-104 °C[4][9]
Boiling Point 243.2 °C at 760 mmHg[4]
Density 1.21 g/cm³[4]
Flash Point 95.2 °C[4]
LogP 2.10648[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]

Experimental Protocols: Synthesis

The synthesis of the quinoline core can be achieved through various named reactions such as the Skraup, Combes, Doebner, and Friedländer syntheses.[10][11] A specific laboratory-scale synthesis for this compound starting from 4-quinolinecarboxaldehyde has been described.[6]

Synthesis of this compound from 4-Quinolinecarboxaldehyde [6]

This protocol outlines the conversion of an aldehyde to a nitrile functionality on the quinoline scaffold.

Materials and Reagents:

  • 4-quinolinecarboxaldehyde

  • Ammonium acetate

  • Trimethylphenyltrimethylammonium tribromide (or a similar oxidizing agent)

  • Acetonitrile (solvent)

  • 0.5 M Sodium thiosulfate (Na2S2O3) aqueous solution

  • 1.0 M Sodium bicarbonate (NaHCO3) aqueous solution

  • Ethyl acetate

  • Anhydrous Magnesium sulfate (MgSO4)

  • Saturated Sodium chloride (NaCl) aqueous solution

Procedure:

  • Dissolve 4-quinolinecarboxaldehyde (0.5 mmol) and ammonium acetate (5.0 mmol) in acetonitrile (6 mL) at room temperature.

  • To this solution, add trimethylphenyltrimethylammonium tribromide (1.0 mmol).

  • Stir the reaction mixture continuously for 21 hours at room temperature.

  • Upon completion, quench the reaction by sequentially adding 0.5 M Na2S2O3 aqueous solution (10 mL) and 1.0 M NaHCO3 aqueous solution (15 mL).

  • Extract the product into ethyl acetate (60 mL).

  • Wash the organic phase sequentially with 0.5 M Na2S2O3 aqueous solution and then with saturated NaCl aqueous solution.

  • Dry the organic phase over anhydrous MgSO4.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product, typically by column chromatography, to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Final Product A 4-Quinolinecarboxaldehyde P1 Mix & Stir (21h, Room Temp) A->P1 B Ammonium Acetate B->P1 C Oxidizing Agent C->P1 D Acetonitrile D->P1 P2 Quench (Na2S2O3, NaHCO3) P1->P2 P3 Extract (Ethyl Acetate) P2->P3 P4 Wash & Dry (NaCl, MgSO4) P3->P4 Z This compound P4->Z

Caption: Workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[11][12] Quinoline derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[13][14]

Anticancer Activity: Quinoline derivatives have been shown to target various cellular pathways implicated in cancer progression. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which regulates cell growth, proliferation, and survival.[13] The versatility of the quinoline nucleus allows for structural modifications that can lead to the development of potent and selective inhibitors targeting components of this pathway.

Antimalarial Activity: Historically, quinoline alkaloids like quinine have been cornerstone treatments for malaria. Modern synthetic quinolines continue to be a major focus of antimalarial drug discovery. For instance, a derivative of quinoline-4-carboxamide was found to inhibit the translation elongation factor 2 (PfEF2) in the malaria parasite Plasmodium falciparum, representing a novel mechanism of action.[15]

Signaling_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibit Quinoline->AKT Inhibit Quinoline->mTOR Inhibit

Caption: Quinoline derivatives as inhibitors of the PI3K/AKT/mTOR pathway.

References

The Quinoline Ring System: A Technical Guide to Its Fundamental Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core chemical reactions of the quinoline ring system. Quinoline, a fused aromatic heterocycle composed of a benzene ring and a pyridine ring, is a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Understanding its fundamental reactivity is paramount for the rational design and synthesis of novel drug candidates. This document details the principal reaction classes—electrophilic substitution, nucleophilic substitution, oxidation, and reduction—supported by quantitative data, detailed experimental protocols, and logical workflows relevant to drug discovery.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the quinoline ring system occurs preferentially on the more electron-rich carbocyclic (benzene) ring. The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom. Under acidic conditions, the nitrogen is protonated, further deactivating the entire molecule and necessitating vigorous reaction conditions.[1][2] Substitution typically occurs at the C5 and C8 positions, which is rationalized by the formation of the most stable Wheland intermediates where the aromaticity of the adjacent pyridine ring is not disrupted.[3]

Nitration

Nitration of quinoline with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[2] The reaction is typically performed at low temperatures to control selectivity. Kinetic studies have shown that the quinolinium ion is the reacting species.

Sulfonation

Sulfonation with fuming sulfuric acid also results in substitution at the 5 and 8-positions. The product distribution is notably temperature-dependent. At 220°C, the reaction kinetically favors the formation of quinoline-8-sulfonic acid. At higher temperatures (around 300°C), the thermodynamically more stable quinoline-6-sulfonic acid is the predominant product.

Halogenation

Direct bromination of quinoline is complex and can initially form a bromine salt.[4] However, electrophilic bromination can be achieved under various conditions, often leading to a mixture of 5- and 8-bromoquinolines, as well as di-substituted products. For activated substrates, such as 8-hydroxyquinoline, bromination proceeds readily to give 5,7-dibromo-8-hydroxyquinoline.[5]

Friedel-Crafts Reactions

Standard Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on the quinoline ring.[1][6] The basic nitrogen atom acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃), effectively neutralizing or "poisoning" it.[6][7] This complexation deactivates the ring system towards electrophilic attack and prevents the generation of the necessary electrophile.[8]

Data Summary: Electrophilic Aromatic Substitution
ReactionReagentsConditionsMajor Product(s)Yield (%)Reference(s)
NitrationHNO₃ / H₂SO₄0 °C5-Nitroquinoline & 8-Nitroquinoline~52% & ~48%[2]
SulfonationFuming H₂SO₄ (oleum)220 °CQuinoline-8-sulfonic acidMajor product[2]
SulfonationFuming H₂SO₄ (oleum)>300 °CQuinoline-6-sulfonic acidMajor product
BrominationBr₂ in CHCl₃Room Temp, 1h5,7-Dibromo-8-hydroxyquinoline90%[5]
BrominationBr₂ in CH₂Cl₂/CHCl₃Room Temp, 2d5-Bromo-8-methoxyquinoline92%[5]
Note: Bromination data is for activated 8-substituted quinoline derivatives.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C2 and C4 positions. This reactivity is the inverse of that observed in electrophilic substitution.

Amination (Chichibabin Reaction)

The direct amination of quinoline can be achieved using sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia, a process known as the Chichibabin reaction.[9][10] The reaction proceeds via a nucleophilic addition-elimination mechanism, where an amide anion (NH₂⁻) adds to the C2 position, followed by the elimination of a hydride ion (H⁻).[9] This reaction typically yields 2-aminoquinoline.[2] Under certain conditions, 4-aminoquinoline can also be formed.

Hydroxylation

Direct hydroxylation can be accomplished by heating quinoline with solid potassium hydroxide (KOH) at high temperatures, yielding 2-hydroxyquinoline (quinolin-2-one).[2]

Reactions of Haloquinolines

Halogens at the C2 and C4 positions are readily displaced by a variety of nucleophiles. For example, 2-chloroquinoline can be converted to quinoline-2-thiol derivatives by reaction with sulfur nucleophiles like sodium sulfide. This reactivity is crucial for the synthesis of diverse functionalized quinolines.

Data Summary: Nucleophilic Aromatic Substitution
ReactionSubstrateReagentsConditionsMajor Product(s)Yield (%)Reference(s)
Chichibabin (Amination)QuinolineNaNH₂ in liquid NH₃100 °C2-AminoquinolineGood[2]
Chichibabin (Amination)QuinolineKNH₂ / KMnO₄ in liquid NH₃-65 °C2-Aminoquinoline55-60%
HydroxylationQuinolinesolid KOH220 °C2-HydroxyquinolineGood[2]
Thiolation2-ChloroquinolineNa₂S in DMFRoom Temp, 1-2h2-Mercaptoquinoline derivativeGood
SulfonylationQuinoline N-oxideTsCl, CS₂, Et₂NH in CH₂Cl₂Room Temp, 0.5h2-Tosylquinoline84%

Oxidation Reactions

The quinoline ring is relatively resistant to oxidation.[2] However, under vigorous conditions, the benzene ring can be opened. Milder oxidation typically occurs at the nitrogen atom.

  • Ring Opening : Treatment with strong oxidizing agents like alkaline potassium permanganate (KMnO₄) cleaves the benzene ring, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid).[11] This is a key industrial precursor for herbicides and other chemicals.

  • N-Oxide Formation : Reaction with peroxy acids, such as peracetic acid, selectively oxidizes the ring nitrogen to afford quinoline-N-oxide. This N-oxide is an important synthetic intermediate, as it activates the C2 and C4 positions for both nucleophilic substitution and other functionalizations.

Data Summary: Oxidation Reactions
ReactionReagentsConditionsMajor ProductYield (%)Reference(s)
Ring Opening1. H₂O₂, NH₄VO₃, H₂SO₄ 2. Chlorite/Chlorate ions65-75 °CQuinolinic acidHigh[4][12]
Ring OpeningAlkaline KMnO₄VigorousQuinolinic acidGood[11]
N-Oxide FormationPeracetic acid-Quinoline-N-oxideGood

Reduction Reactions

Reduction of the quinoline system can affect either the pyridine ring, the benzene ring, or both, depending on the reagents and conditions.

  • Pyridine Ring Reduction : Catalytic hydrogenation over platinum or with reducing agents like tin and hydrochloric acid selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline.[13] This is one of the most common and synthetically useful transformations.

  • Complete Reduction : More forceful hydrogenation, for instance with a platinum catalyst under more vigorous conditions, can reduce both rings to yield decahydroquinoline.[2]

  • Birch Reduction : Reduction with lithium in liquid ammonia can produce 1,4-dihydroquinoline.

Data Summary: Reduction Reactions
ReactionReagents / CatalystConditionsMajor Product(s)Yield (%)Reference(s)
Selective HydrogenationH₂ (30 bar), Co(OAc)₂·4H₂O (cat.), Zn, H₂O70 °C, 15h1,2,3,4-Tetrahydroquinoline96%
Selective HydrogenationH₂ (20 bar), Pd/CN (cat.)50 °C1,2,3,4-Tetrahydroquinoline86-98%
Chemical ReductionSn / HClMild1,2,3,4-TetrahydroquinolineGood[2]
Full HydrogenationH₂ / Pt catalystVigorousDecahydroquinolineGood[2]

Experimental Protocols

Protocol 1: Oxidation of Quinoline to Quinolinic Acid

Adapted from US Patent 4,549,024[4]

  • Dissolution : Dissolve 516 g (4.0 mol) of quinoline and 0.2 g of ammonium vanadate in a mixture of 1.6 L of water and 0.45 L of concentrated sulfuric acid.

  • Initial Oxidation : Heat the solution to 65-70 °C with stirring. Over a period of 3-4 hours, add 406 mL (10.8 mol) of 70% hydrogen peroxide, maintaining the temperature at 70 °C.

  • Digestion : After the addition is complete, continue stirring the mixture for approximately 3 hours at 70-75 °C.

  • Second Oxidation (Work-up dependent) : The resulting mixture is then typically subjected to a second oxidation step with chlorite or chlorate ions to complete the conversion to quinolinic acid.

  • Isolation : The quinolinic acid is isolated through a series of pH adjustments, filtration, and crystallization steps as detailed in the patent literature.

Protocol 2: Catalytic Hydrogenation to 1,2,3,4-Tetrahydroquinoline

Adapted from Werner et al., 2021

  • Catalyst Preparation (in situ) : In a suitable autoclave, charge quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), zinc powder (50 mol%), and H₂O (1.5 mL).

  • Reaction : Seal the autoclave, purge with H₂ gas, and then pressurize to 30 bar of H₂.

  • Heating : Heat the reaction mixture to 70 °C and stir for 15 hours.

  • Work-up : After cooling and carefully venting the autoclave, the product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Protocol 3: Bromination of 8-Hydroxyquinoline

Adapted from Ökten et al., 2016[5]

  • Dissolution : Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform (CHCl₃).

  • Bromine Addition : Prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of CHCl₃. Add this solution dropwise to the 8-hydroxyquinoline solution over 5 minutes.

  • Reaction : Stir the mixture at room temperature for 1 hour. A yellow solid will precipitate.

  • Work-up : Dissolve the resulting solid in 15 mL of CHCl₃. Wash the organic layer three times with 15 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting crude product, 5,7-dibromo-8-hydroxyquinoline, can be crystallized from benzene to yield the pure product (90% yield).

Relevance in Drug Development & Mandatory Visualizations

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases. Many modern therapeutics are quinoline-based kinase inhibitors, which interfere with cell signaling pathways that are often dysregulated in cancer.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Quinoline derivatives have been successfully developed as inhibitors of key receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met. These receptors play crucial roles in cell proliferation, angiogenesis, and metastasis. The diagram below illustrates a simplified, generalized signaling cascade initiated by these RTKs and indicates where quinoline-based inhibitors intervene.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K cMet c-Met cMet->PI3K Inhibitor Quinoline Kinase Inhibitor Inhibitor->EGFR Inhibitor->VEGFR Inhibitor->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Generalized RTK signaling pathway targeted by quinoline-based inhibitors.

Experimental Workflow: Quinoline-Based Kinase Inhibitor Discovery

The development of a novel quinoline-based drug follows a structured, multi-stage workflow. This process begins with chemical synthesis and diversification of the quinoline scaffold, followed by a cascade of screening and optimization steps to identify a clinical candidate.

G A 1. Scaffold Synthesis (e.g., Skraup, Friedländer) B 2. Library Generation (e.g., C2/C4 NAS, C5/C8 EAS) A->B Diversification C 3. High-Throughput Screening (Biochemical Kinase Assays) B->C Screening D 4. Hit Identification & Confirmation C->D E 5. Lead Generation (Cell-based Potency & Selectivity Assays) D->E Validation F 6. Lead Optimization (SAR, ADME/Tox Profiling) E->F Optimization G 7. Preclinical Candidate (In Vivo Efficacy Models) F->G Selection H 8. Clinical Trials G->H

Caption: Workflow for quinoline-based kinase inhibitor drug discovery.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Cyanoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-cyanoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores the biological significance of 4-cyanoquinoline derivatives, particularly their role as inhibitors of key signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. Experimental protocols for synthesis and spectroscopic analysis are provided, alongside mandatory visualizations to elucidate reaction workflows and biological mechanisms.

Physicochemical Properties

4-Cyanoquinoline, with the molecular formula C₁₀H₆N₂, is a solid, off-white compound at room temperature.[1] Its core structure consists of a quinoline ring system with a nitrile group substituted at the 4-position. This substitution significantly influences the molecule's electronic properties and reactivity.

PropertyValueSource(s)
Molecular Formula C₁₀H₆N₂[2]
Molecular Weight 154.17 g/mol [2]
Melting Point 103.5-104 °C[1]
Boiling Point 267.53 °C (rough estimate)[1]
Density 1.1975 g/cm³ (rough estimate)[1]
pKa 1.55 ± 0.13 (Predicted)[1]
LogP (Octanol/Water) 1.98-
Solubility

Quantitative solubility data for 4-cyanoquinoline in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the polarity of the nitrile group and the aromatic nature of the quinoline ring, a qualitative solubility profile can be inferred. The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like ethanol and methanol. Its solubility in non-polar solvents is likely to be limited.

SolventPredicted Solubility
Dimethyl Sulfoxide (DMSO)High
EthanolSoluble
MethanolSoluble
ChloroformSlightly Soluble
WaterSparingly Soluble

Spectroscopic Profile

The structural elucidation of 4-cyanoquinoline is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-cyanoquinoline provide detailed information about its molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the quinoline ring.

¹H NMR Spectral Data (Predicted)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.9 - 9.1d4.0 - 5.0
H-37.6 - 7.8d4.0 - 5.0
H-58.1 - 8.3d8.0 - 9.0
H-67.7 - 7.9t7.0 - 8.0
H-77.9 - 8.1t7.0 - 8.0
H-88.0 - 8.2d8.0 - 9.0

¹³C NMR Spectral Data (Predicted)

CarbonChemical Shift (ppm)
C-2~150
C-3~122
C-4~135
C-4a~128
C-5~130
C-6~129
C-7~130
C-8~128
C-8a~148
CN~118
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-cyanoquinoline exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050C-H stretchAromatic
~2230C≡N stretchNitrile
~1600, ~1500, ~1470C=C stretchAromatic ring
~1580C=N stretchQuinoline ring
800-600C-H bendAromatic (out-of-plane)
Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of 4-cyanoquinoline would show a prominent molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is expected to involve the loss of HCN (m/z 27) from the molecular ion, a characteristic fragmentation for aromatic nitriles, leading to a fragment ion at m/z 127. Further fragmentation of the quinoline ring structure would also be observed.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of 4-cyanoquinoline is the reaction of 4-quinolinecarboxaldehyde with ammonium acetate and a suitable oxidizing agent.[1]

G cluster_reagents Reagents & Solvents cluster_procedure Procedure reagent1 4-Quinolinecarboxaldehyde step1 Dissolve 4-quinolinecarboxaldehyde and ammonium acetate in acetonitrile at room temperature. reagent1->step1 reagent2 Ammonium Acetate reagent2->step1 reagent3 Oxidizing Agent (e.g., Phenyltrimethylammonium Tribromide) step2 Add oxidizing agent. reagent3->step2 solvent Acetonitrile solvent->step1 step1->step2 step3 Stir continuously for ~21 hours at room temperature. step2->step3 step4 Quench reaction with Na₂S₂O₃ and NaHCO₃ aqueous solutions. step3->step4 step5 Extract with ethyl acetate. step4->step5 step6 Wash organic phase and dry over anhydrous MgSO₄. step5->step6 step7 Evaporate solvent to obtain 4-cyanoquinoline. step6->step7 G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor 4-Cyanoquinoline Derivative Inhibitor->MEK Inhibits G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Phosphorylates Growth Cell Growth, Proliferation, Survival Downstream->Growth Promotes Inhibitor 4-Cyanoquinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

References

Commercial Suppliers and Technical Applications of Quinoline-4-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Quinoline-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Furthermore, it details a fundamental synthetic protocol for the derivatization of the quinoline scaffold and illustrates a critical signaling pathway often targeted by quinoline-based inhibitors, offering valuable insights for researchers in drug discovery and development.

Commercial Availability of this compound

This compound is readily available from a range of commercial suppliers, catering to various research and development needs. The following table summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, available quantities, and catalog numbers for easy procurement.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesCatalog Number
Sigma-AldrichThis compound2973-27-597%Custom packagingAMBH2D702849
Fisher ScientificThis compound2973-27-50.981GCS-0044994
J&W PharmlabThis compound2973-27-597%250mg, 5g, 25g80R0098
Matrix ScientificThis compound2973-27-51g, 5g, 10g097211
SynQuest Laboratories4-Cyanoquinoline2973-27-597%250mg, 1g2B18-3-05
Alfa ChemistryThis compound2973-27-597% Min100mg, 250mg, 1gYM2973275
LookChemThis compound2973-27-595%, 97%1g, 5g, 25g, and custom2973-27-5
Chem-Impex InternationalIsothis compound*34846-65-6≥ 98% (HPLC)Not specified01622
Acmec BiochemicalThis compound2973-27-5Not specified270566

*Note: Chem-Impex International lists Isothis compound, a structural isomer of this compound. Researchers should verify the specific isomer required for their application.

Experimental Protocols: Synthesis of Quinoline Derivatives

The functionalization of the quinoline scaffold is a cornerstone of many drug discovery programs.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds to modify heterocyclic compounds like quinoline.[1] The following protocol provides a detailed methodology for a typical Suzuki-Miyaura reaction, which can be adapted for the derivatization of halo-substituted quinolines.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of a Halo-Quinoline

This protocol is adapted from a procedure for the selective Suzuki coupling at the C6-bromo position of 6-Bromo-4-chloroquinoline-3-carbonitrile and is representative of a common method for derivatizing the quinoline core.

Materials:

  • 6-Halo-quinoline derivative (e.g., 6-Bromothis compound) (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Degassed 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 6-halo-quinoline derivative (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-quinoline derivative.

Signaling Pathway and Mechanism of Action

Quinoline derivatives are a prominent class of kinase inhibitors, playing a crucial role in targeted cancer therapy.[2] These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[2] The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by a representative quinoline-based inhibitor.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline-based inhibitor.

This guide serves as a foundational resource for researchers working with this compound and its derivatives. By providing practical information on sourcing this key intermediate and offering insights into its synthetic modification and biological context, we aim to facilitate further advancements in the fields of medicinal chemistry and drug discovery.

References

Preliminary Biological Screening of Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] The versatility of the quinoline scaffold has allowed for the development of numerous derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7] This technical guide provides an in-depth overview of the preliminary biological screening of quinoline derivatives, focusing on the core methodologies, data interpretation, and the underlying signaling pathways.

Anticancer Screening of Quinoline Derivatives

The anticancer potential of quinoline derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines.[6][7][8][9] A primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[10]

Data Presentation: Anticancer Activity

The cytotoxic effects of various quinoline derivatives are summarized below, with IC50 values indicating the concentration at which 50% of cell growth is inhibited.

Compound/DerivativeCell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[9]
6,8-diphenylquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Significant antiproliferative activity[9]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[11]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[11]
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[12]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[12]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[12]
2-morpholino-4-anilinoquinoline 3cHepG2 (Liver)11.42[13]
2-morpholino-4-anilinoquinoline 3dHepG2 (Liver)8.50[13]
2-morpholino-4-anilinoquinoline 3eHepG2 (Liver)12.76[13]
Diarylurea derivative with quinoline nucleiVariousGood cytotoxic activity[7]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/ml[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Lymphoma)43.95 µg/ml[8]
Compound 91b1AGS (Gastric)4.28 µg/mL[14]
Compound 91b1KYSE150 (Esophageal)4.17 µg/mL[14]
Compound 91b1KYSE450 (Esophageal)1.83 µg/mL[14]
Hydrazide derivative 16VariousPotent activity[15]
Hydrazide derivative 17VariousPotent activity[15]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.[3][10][14][16][17][18]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Signaling Pathway Visualization: EGFR/HER-2 Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER-2 pathway.[11][19][20]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS HER2->PI3K Ligand Ligand (EGF) Ligand->EGFR Binds Quinoline Quinoline Derivative Quinoline->EGFR Quinoline->HER2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER-2 signaling pathway and its inhibition by quinoline derivatives.

Antimicrobial Screening of Quinoline Derivatives

Quinoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[12][17][19][21][22][23][24][25] The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][6][22][26][27][28][29]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various quinoline derivatives is presented below, with data on the zone of inhibition.

Compound/DerivativeMicroorganismZone of Inhibition (mm)Reference
Quinoline-8-olStreptococcus sp.43[26]
QuinolBacillus subtilis38[26]
QuinolEnterococcus faecalis40[26]
QuinhydroneStaphylococcus aureus40[26]
QuinhydronePseudomonas aeruginosa38[26]
Derivative 3Pseudomonas aeruginosa9.67[21]
Derivative 8Pseudomonas aeruginosa10.00[21]
Derivative 5Escherichia coli9.00[21]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureusMIC: 2 µg/mL[25]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37RvMIC: 10 µg/mL[25]
Quinoline-based hydroxyimidazolium hybrid 7cCryptococcus neoformansMIC: 15.6 µg/mL[25]
Quinoline-based hydroxyimidazolium hybrid 7dCryptococcus neoformansMIC: 15.6 µg/mL[25]
Experimental Protocol: Agar Well Diffusion Assay

This protocol details the procedure for assessing the antimicrobial activity of quinoline derivatives.[1][6][22][27][28][29]

Materials:

  • Bacterial or fungal strains

  • Muller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare MHA and pour it into sterile petri dishes. Once solidified, spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the quinoline derivative solution, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Screening of Quinoline Derivatives

Chronic inflammation is implicated in a variety of diseases, and quinoline derivatives have emerged as potential anti-inflammatory agents.[1][5][7][16][26][27][30][31] A common method to screen for anti-inflammatory activity is the Griess assay, which measures the production of nitric oxide (NO), a key inflammatory mediator.[5][13][26][30][32][33][34][35][36][37]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is summarized by their ability to inhibit nitric oxide production.

Compound/DerivativeCell LineActivityReference
Celecoxib-quinoline hybrid (34, 35, 36)-Potent COX-2 inhibitors (IC50: 0.1-0.11 µM)[1]
Pyrazolo[4,3-c]quinoline 2iRAW 264.7Significant inhibition of NO production[7][26]
Pyrazolo[4,3-c]quinoline 2mRAW 264.7Significant inhibition of NO production[7][26]
Quinoline derivative 17cJ774 (macrophage)Excellent inhibition of NO release[24]
Quinoline derivative 24cJ774 (macrophage)Excellent inhibition of NO release[24]
Cryptolepine-Reduced nitric oxide generation[31]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol describes the measurement of nitrite, a stable product of NO, in cell culture supernatants to assess the anti-inflammatory activity of quinoline derivatives.[5][13][30][32][33][34][35][36]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Quinoline derivatives

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.

Signaling Pathway Visualization: NF-κB Inhibition

The anti-inflammatory effects of many compounds, including quinoline derivatives, are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[9][27][31][35][36]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Quinoline Quinoline Derivative Quinoline->IKK Inhibits Quinoline->NFkB_nuc Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->ProInflammatory Induces

Caption: NF-κB signaling pathway in inflammation and its inhibition by quinoline derivatives.

Workflow for Preliminary Biological Screening

The preliminary biological screening of a library of newly synthesized quinoline derivatives typically follows a structured workflow to efficiently identify lead compounds for further development.[38][34][39][40][]

Screening_Workflow Start Start: Library of Quinoline Derivatives Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Secondary_Assays Secondary Assays (Mechanism of Action, Selectivity) Lead_Selection->Secondary_Assays In_Vivo In Vivo Studies (Animal Models) Secondary_Assays->In_Vivo

Caption: General workflow for the preliminary biological screening of quinoline derivatives.

Conclusion

The preliminary biological screening of quinoline derivatives is a critical step in the drug discovery process. The methodologies outlined in this guide, including the MTT, agar well diffusion, and Griess assays, provide robust and reproducible means of assessing the anticancer, antimicrobial, and anti-inflammatory potential of these versatile compounds. The systematic application of these screening techniques, coupled with an understanding of the underlying molecular pathways, will continue to facilitate the identification and development of novel quinoline-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline-4-carbonitrile from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Quinoline-4-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from readily available aniline. The presented methodology follows a reliable two-step synthetic sequence, involving the initial formation of a quinoline-4-carboxylic acid intermediate via the Doebner reaction, followed by its conversion to the target carbonitrile.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Specifically, the introduction of a cyano group at the 4-position of the quinoline scaffold provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various bioactive molecules. This document outlines a robust and reproducible protocol for the preparation of this compound from aniline.

Synthetic Strategy

  • Doebner Reaction: Synthesis of a 2-substituted-quinoline-4-carboxylic acid from aniline, an aldehyde, and pyruvic acid.

  • Conversion to Carbonitrile: Transformation of the carboxylic acid to the corresponding primary amide, followed by dehydration to yield the final this compound.

This approach offers a reliable and scalable route to the desired product.

Experimental Protocols

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid via Doebner Reaction

The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids.[1][2] In this protocol, aniline reacts with benzaldehyde and pyruvic acid in a three-component reaction.[3][4]

Materials and Reagents:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Activated charcoal

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (0.1 mol), benzaldehyde (0.1 mol), and ethanol (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add pyruvic acid (0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the crude product and wash it with cold ethanol.

  • To purify the product, dissolve the crude solid in a 10% sodium hydroxide solution.

  • Treat the solution with activated charcoal and heat to 70-80 °C for 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate and acidify it with glacial acetic acid to precipitate the purified 2-phenylquinoline-4-carboxylic acid.

  • Filter the purified product, wash with water, and dry it in an oven at 100 °C.

Expected Yield: 75-85%

Step 2: Synthesis of 2-Phenylthis compound

This step involves the conversion of the carboxylic acid to the nitrile via an amide intermediate.

Part A: Synthesis of 2-Phenylquinoline-4-carboxamide

Materials and Reagents:

  • 2-Phenylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Aqueous ammonia (concentrated)

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-phenylquinoline-4-carboxylic acid (0.05 mol) in dry dichloromethane (100 mL).

  • Slowly add thionyl chloride (0.06 mol) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The formation of the acid chloride can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice and concentrated aqueous ammonia (150 mL).

  • Stir the mixture vigorously for 30 minutes.

  • Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain 2-phenylquinoline-4-carboxamide.

Part B: Dehydration of 2-Phenylquinoline-4-carboxamide

Materials and Reagents:

  • 2-Phenylquinoline-4-carboxamide

  • Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA)

  • Pyridine (dry)

  • Toluene (dry)

Procedure:

  • In a round-bottom flask, suspend 2-phenylquinoline-4-carboxamide (0.04 mol) in dry toluene (80 mL).

  • Add dry pyridine (0.08 mol) to the suspension.

  • Slowly add phosphorus oxychloride (0.05 mol) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Make the solution alkaline by adding a 10% sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford 2-phenylthis compound.

Data Presentation

StepReactionReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1Doebner ReactionAniline, Benzaldehyde, Pyruvic acid-EthanolReflux3-475-85
2aAmide Formation2-Phenylquinoline-4-carboxylic acidThionyl chloride, Aqueous ammoniaDCMReflux2~90
2bDehydration2-Phenylquinoline-4-carboxamidePhosphorus oxychloride, PyridineTolueneReflux4-680-90

Visualizations

Experimental Workflow

SynthesisWorkflow Aniline Aniline DoebnerReaction Doebner Reaction Aniline->DoebnerReaction Benzaldehyde Benzaldehyde Benzaldehyde->DoebnerReaction PyruvicAcid Pyruvic Acid PyruvicAcid->DoebnerReaction CarboxylicAcid 2-Phenylquinoline-4- carboxylic acid DoebnerReaction->CarboxylicAcid Step 1 AmideFormation Amide Formation (SOCl₂, NH₄OH) CarboxylicAcid->AmideFormation Amide 2-Phenylquinoline-4- carboxamide AmideFormation->Amide Step 2a Dehydration Dehydration (POCl₃, Pyridine) Amide->Dehydration Carbonitrile 2-Phenylquinoline-4- carbonitrile Dehydration->Carbonitrile Step 2b

Caption: Overall synthetic workflow for this compound from aniline.

Logical Relationship of Synthetic Steps

LogicalFlow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product Aniline Aniline QuinoloneCarboxylicAcid Quinoline-4-carboxylic acid Aniline->QuinoloneCarboxylicAcid Doebner Reaction (Aniline, Aldehyde, Pyruvic Acid) QuinoloneCarboxamide Quinoline-4-carboxamide QuinoloneCarboxylicAcid->QuinoloneCarboxamide Amidation QuinolineCarbonitrile This compound QuinoloneCarboxamide->QuinolineCarbonitrile Dehydration

Caption: Logical progression of the synthesis from starting material to final product.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Quinoline-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinoline-4-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a common motif in a wide range of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The cyano group at the 4-position serves as a versatile synthetic handle for further molecular modifications, making these compounds valuable intermediates in the synthesis of complex pharmaceutical agents.

Traditional multi-step approaches to the synthesis of these molecules can be time-consuming, costly, and often result in lower overall yields. One-pot multicomponent reactions have emerged as a powerful and efficient strategy to construct complex molecular architectures from simple and readily available starting materials in a single synthetic operation. This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity, aligning with the principles of green chemistry.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted quinoline-4-carbonitriles, primarily focusing on the Friedländer annulation reaction. It includes a comprehensive data summary, detailed experimental procedures, and visual representations of the synthetic workflow to aid researchers in the efficient synthesis of this important class of compounds.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of various substituted quinoline-4-carbonitriles via the Friedländer annulation of a substituted 2-aminoaryl ketone with malononitrile. Different catalytic systems and reaction conditions are presented to provide a comparative overview.

Entry2-Aminoaryl Ketone (Substituent R¹)CatalystSolventTemperature (°C)TimeYield (%)Reference
12-Aminoacetophenone (R¹ = H)Graphene OxideMethanol701.5 h92[1]
22-Amino-5-chloroacetophenone (R¹ = 5-Cl)Graphene OxideMethanol702 h88[1]
32-Amino-5-bromoacetophenone (R¹ = 5-Br)Graphene OxideMethanol702.5 h85[1]
42-Amino-5-nitroacetophenone (R¹ = 5-NO₂)Graphene OxideMethanol703 h82[1]
52-Aminoacetophenone (R¹ = H)Montmorillonite K-10EthanolReflux1 h90[2]
62-Amino-4-methylacetophenone (R¹ = 4-CH₃)ZeoliteEthanolReflux1.5 h88[2]
72-Amino-5-methoxyacetophenone (R¹ = 5-OCH₃)Nano-crystalline Sulfated ZirconiaEthanolReflux1.2 h91[2]
82-Aminobenzophenone (R¹ = Phenyl)p-Toluenesulfonic acidSolvent-free1200.5 h95[3]
92-Amino-5-chlorobenzophenone (R¹ = 5-Cl, Phenyl)IodineSolvent-free1001 h93[3]
102-Amino-4-hydroxyacetophenone (R¹ = 4-OH)Silica NanoparticlesMicrowave (100 °C)15 min93[4]

Experimental Protocols

Method 1: Graphene Oxide Catalyzed One-Pot Synthesis in Methanol[1]

This protocol describes a green and efficient method for the synthesis of substituted quinoline-4-carbonitriles using graphene oxide as a recyclable carbocatalyst.

Materials:

  • Substituted 2-aminoaryl ketone (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Graphene oxide (10 mg)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with hotplate

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-aminoaryl ketone (1.0 mmol), malononitrile (1.2 mmol), and graphene oxide (10 mg).

  • Add methanol (5 mL) to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to 70 °C with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1.5-3 hours), cool the mixture to room temperature.

  • The graphene oxide catalyst can be recovered by centrifugation or filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the desired substituted quinoline-4-carbonitrile.

Method 2: Solid Acid Catalyzed Solvent-Free Synthesis[2][3]

This protocol outlines a solvent-free approach using solid acid catalysts for the synthesis of substituted quinoline-4-carbonitriles, offering advantages of simple work-up and catalyst recyclability.

Materials:

  • Substituted 2-aminoaryl ketone (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Solid acid catalyst (e.g., Montmorillonite K-10, Zeolite, nano-crystalline Sulfated Zirconia, 20 mol%)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer with hotplate

Procedure:

  • In a 10 mL round-bottom flask, combine the substituted 2-aminoaryl ketone (1.0 mmol), malononitrile (1.1 mmol), and the solid acid catalyst (20 mol%).

  • Place the flask on a preheated hotplate at the specified temperature (see Data Presentation table) and stir the reaction mixture.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (10 mL) to the flask and stir to dissolve the product.

  • Filter the mixture to remove the solid catalyst. The catalyst can be washed with additional ethyl acetate, dried, and reused.

  • Wash the combined organic filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure substituted this compound.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the proposed mechanistic pathways for the one-pot synthesis of substituted quinoline-4-carbonitriles.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Reactant1 2-Aminoaryl Ketone Mix Mixing & Heating Reactant1->Mix Reactant2 Malononitrile Reactant2->Mix Catalyst Catalyst Catalyst->Mix Filter Catalyst Filtration Mix->Filter Evaporation Solvent Evaporation Filter->Evaporation Purification Purification Evaporation->Purification Product Substituted This compound Purification->Product

Caption: General experimental workflow for the one-pot synthesis.

friedlander_mechanism cluster_pathwayA Pathway A: Aldol Condensation First cluster_pathwayB Pathway B: Schiff Base Formation First A1 2-Aminoaryl Ketone + Malononitrile A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Nitrile A2->A3 Dehydration A4 Cyclized Intermediate A3->A4 Intramolecular Cyclization FinalProduct Substituted This compound A4->FinalProduct Aromatization B1 2-Aminoaryl Ketone + Malononitrile B2 Schiff Base B1->B2 Imine Formation B3 Enamine Intermediate B2->B3 Tautomerization B4 Cyclized Intermediate B3->B4 Intramolecular Aldol-type Reaction B4->FinalProduct Dehydration & Aromatization

Caption: Proposed mechanistic pathways for the Friedländer synthesis.[5]

References

applications of Quinoline-4-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline-4-carbonitrile and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of applications in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The addition of a carbonitrile group at the 4-position significantly influences the molecule's electronic properties and its ability to interact with various biological targets. These compounds have demonstrated potent activities as anticancer, antimicrobial, antiviral, and neuroprotective agents, making them a focal point for contemporary drug discovery and development.

These application notes provide an overview of the key therapeutic areas where this compound derivatives have shown promise, supported by quantitative data. Detailed protocols for fundamental in vitro assays are also presented to guide researchers in the evaluation of these compounds.

Anticancer Applications

This compound derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound and related derivatives against different cancer cell lines.

Compound ClassTarget/Cell LineActivity TypeValueReference
4-Anilinoquinoline-3-carbonitrileEGFR KinaseIC507.5 nM[1]
4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrileEGFR KinaseIC505 nM[1]
3,6-Disubstituted quinolinec-Met KinaseIC509.3 nM[1]
3,6-Disubstituted quinolineMKN45 (Gastric Cancer)IC500.093 µM[1]
Quinoline Derivative (Compound 5a)EGFR KinaseIC5071 nM[2]
Quinoline Derivative (Compound 5a)HER-2 KinaseIC5031 nM[2]
Quinoline Derivative (Compound 5a)MCF-7 (Breast Cancer)GI5025-82 nM (range for series)[2]
Quinoline Derivative (Compound 91b1)AGS (Gastric Cancer)MTS504.28 µg/mL[3]
Quinoline Derivative (Compound 91b1)KYSE150 (Esophageal Cancer)MTS504.17 µg/mL[3]
Quinoline Derivative (Compound 91b1)KYSE450 (Esophageal Cancer)MTS501.83 µg/mL[3]

Note: IC50 (half-maximal inhibitory concentration) and GI50/MTS50 (half-maximal growth inhibitory concentration) values are key indicators of a compound's potency. Lower values indicate higher potency.

Signaling Pathway Inhibition

This compound derivatives often exert their anticancer effects by inhibiting critical signaling pathways that are frequently dysregulated in cancer.

EGFR_PI3K_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Q4C This compound Derivative Q4C->EGFR Inhibits Q4C->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

EGFR and PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Protocols

This protocol is used to assess the effect of a compound on cancer cell viability.

1. Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50/GI50 H->I

Workflow for the in vitro cytotoxicity MTT assay.

This assay measures the direct inhibitory effect of a compound on EGFR kinase activity.

1. Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • This compound test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound compound in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, EGFR enzyme, and the substrate/ATP mixture.[7]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[7]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Antimicrobial Applications

The quinoline core is a well-established pharmacophore in antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various this compound and related derivatives against different microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Quinoline-4-carboxylic acid derivative (30a)Staphylococcus aureus (MRSA)512[8]
Rhodanine-quinoline derivative (24a)Multidrug-resistant Gram-positive bacteria1-2[8]
2-Sulfoether-4-quinolone derivative (15)Staphylococcus aureus0.8 µM[9]
2-Sulfoether-4-quinolone derivative (15)Bacillus cereus1.61 µM[9]
2-(Quinoline-4-yloxy)acetamide derivative (42)Mycobacterium tuberculosis H37Rv0.3 µM[9]
6-Methylquinoline-3-carbonitrile derivative (14)Broad-spectrum (bacteria and fungi)0.66-3.98[10]
Quinoline derivative (6)Staphylococcus aureus (MRSA)1.5[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound test compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound compound in CAMHB in the wells of a 96-well plate.[13]

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).[13]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Antiviral Applications

Quinoline derivatives have a long history as antiviral agents, with chloroquine and hydroxychloroquine being notable examples. More recent research has focused on the development of novel this compound derivatives with broad-spectrum antiviral activity.

Quantitative Data: Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of various quinoline derivatives against different viruses.

| Compound Class | Virus | Cell Line | EC50 | Reference | | :--- | :--- | :--- | :--- | | Quinoline analogue (I-13e) | SARS-CoV-2 RdRp | HEK293T | 1.08 µM |[12] | | Quinoline analogue (I-13h) | SARS-CoV-2 RdRp | HEK293T | 2.08 µM |[12] | | Quinoline analogue (I-13i) | SARS-CoV-2 RdRp | HEK293T | 3.92 µM |[12] | | Quinoline compound 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 µM |[14] | | Quinoline compound 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 µM |[14] | | Chloroquine | HCoV-OC43 | HEL | 0.12-12 µM (range for coronaviruses) |[15] | | N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine (Compound 2) | Zika Virus | - | 0.8 ± 0.07 µM |[9] |

Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocol

This assay is used to quantify the inhibition of viral replication by a compound.

1. Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Culture medium

  • This compound test compound

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

2. Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the this compound compound and agarose or methylcellulose.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible.

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[16]

Neuroprotective Applications

Emerging research suggests that quinoline derivatives, including those related to this compound, may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action are thought to involve antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Experimental Protocol

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • Neurotoxic agent (e.g., H₂O₂, glutamate, or Aβ peptide)

  • This compound test compound

  • Cell viability assay reagent (e.g., MTT, Calcein-AM, or LDH assay kit)

  • 96-well plates

  • Microplate reader or fluorescence microscope

2. Procedure:

  • Cell Seeding: Plate neuronal cells in 96-well plates and allow them to differentiate if necessary.[17]

  • Pre-treatment: Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 1-24 hours).[18]

  • Induction of Toxicity: Expose the cells to a neurotoxic agent at a pre-determined toxic concentration.[18]

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for a specified duration (e.g., 24-48 hours).

  • Viability Assessment: Measure cell viability using a suitable assay. For example, in an LDH assay, measure the release of lactate dehydrogenase from damaged cells into the culture medium.[18]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to cells treated with the neurotoxin alone.

Synthesis of this compound Derivatives

A common method for the synthesis of 4-aminoquinoline-3-carbonitrile derivatives involves the Thorpe-Ziegler cyclization.

Synthesis_Workflow A Substituted Anthranilonitrile B React with 3-bromopropanenitrile in the presence of a base (e.g., t-BuOK) A->B C 2-(Cyanoethylamino)benzonitrile intermediate B->C D Thorpe-Ziegler Cyclization (e.g., with t-BuLi) C->D E 4-Aminoquinoline-3-carbonitrile derivative D->E

General synthesis workflow for 4-aminoquinoline-3-carbonitriles.

This synthetic route allows for the introduction of various substituents on the benzene ring of the quinoline core, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

References

Synthesis of Quinoline-4-Carboxylic Acids from Nitriles: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of quinoline-4-carboxylic acids, a crucial scaffold in medicinal chemistry and drug development, starting from readily available nitriles. While direct one-pot syntheses from simple nitriles are not widely reported, this document outlines two robust, multi-step methods utilizing active methylene nitriles—malononitrile and ethyl cyanoacetate—in a modified Pfitzinger-type reaction with isatin. These protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and quantitative data to ensure reproducibility.

The quinoline-4-carboxylic acid core is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The methods detailed below provide a reliable pathway to this important class of molecules.

Method A: Synthesis from Isatin and Malononitrile

This method involves a two-step process: the initial formation of a quinoline intermediate followed by acidic hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of 2-Amino-4-hydroxyquinoline-3-carbonitrile

This step involves the base-catalyzed condensation of isatin with malononitrile.

Experimental Protocol:

  • A mixture of isatin (10 mmol) and malononitrile (10 mmol) is prepared in ethanol (30 mL).

  • A catalytic amount of a base, such as piperidine or potassium carbonate (1-2 mmol), is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and dried under vacuum to yield 2-amino-4-hydroxyquinoline-3-carbonitrile.

Step 2: Hydrolysis to 2-Hydroxyquinoline-4-carboxylic acid

The intermediate is then hydrolyzed under acidic conditions to produce the final product.

Experimental Protocol:

  • The 2-amino-4-hydroxyquinoline-3-carbonitrile (5 mmol) from Step 1 is suspended in a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).

  • The mixture is heated to reflux for 4-6 hours. During this process, the nitrile group is hydrolyzed to a carboxylic acid, and the amino group at the 2-position is converted to a hydroxyl group.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to afford pure 2-hydroxyquinoline-4-carboxylic acid.

Method B: Synthesis from Isatin and Ethyl Cyanoacetate

This alternative method also proceeds in two steps, starting with the condensation of isatin and ethyl cyanoacetate.

Step 1: Synthesis of Ethyl 2-amino-4-hydroxyquinoline-3-carboxylate

Experimental Protocol:

  • To a solution of isatin (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (40 mL), add a catalytic amount of a base like piperidine or sodium ethoxide (1-2 mmol).

  • The mixture is refluxed for 3-5 hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the precipitated product is filtered.

  • The collected solid is washed with cold ethanol and dried to give ethyl 2-amino-4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis to 2-Hydroxyquinoline-4-carboxylic acid

Experimental Protocol:

  • The ethyl 2-amino-4-hydroxyquinoline-3-carboxylate (5 mmol) is suspended in a 10-20% aqueous solution of sodium hydroxide (20 mL).

  • The mixture is heated to reflux for 2-4 hours to facilitate the hydrolysis of the ester.

  • After cooling the reaction mixture to room temperature, it is acidified with dilute hydrochloric acid until a pH of 4-5 is reached.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol or acetic acid can be performed for further purification.

Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of quinoline-4-carboxylic acids from nitriles.

MethodStepReactantsCatalyst/ReagentSolventTime (h)TemperatureYield (%)
A 1Isatin, MalononitrilePiperidine/K₂CO₃Ethanol2-4Reflux75-85
22-Amino-4-hydroxyquinoline-3-carbonitrileH₂SO₄/H₂O-4-6Reflux60-70
B 1Isatin, Ethyl CyanoacetatePiperidine/NaOEtEthanol3-5Reflux80-90
2Ethyl 2-amino-4-hydroxyquinoline-3-carboxylateNaOH(aq), then HCl(aq)Water2-4Reflux70-80

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow and Signaling Pathways

The logical workflow for the synthesis of quinoline-4-carboxylic acids from nitriles via the Pfitzinger-type reaction is depicted below.

Synthesis_Workflow cluster_methodA Method A: Malononitrile Route cluster_methodB Method B: Ethyl Cyanoacetate Route A_start Isatin + Malononitrile A_step1 Condensation (Base Catalyst, EtOH, Reflux) A_start->A_step1 A_intermediate 2-Amino-4-hydroxyquinoline-3-carbonitrile A_step1->A_intermediate A_step2 Hydrolysis (H₂SO₄/H₂O, Reflux) A_intermediate->A_step2 A_product 2-Hydroxyquinoline-4-carboxylic acid A_step2->A_product B_start Isatin + Ethyl Cyanoacetate B_step1 Condensation (Base Catalyst, EtOH, Reflux) B_start->B_step1 B_intermediate Ethyl 2-amino-4-hydroxyquinoline-3-carboxylate B_step1->B_intermediate B_step2 Hydrolysis (NaOH, H₂O, Reflux; then HCl) B_intermediate->B_step2 B_product 2-Hydroxyquinoline-4-carboxylic acid B_step2->B_product

Synthetic routes to quinoline-4-carboxylic acids.

The provided protocols offer a versatile and efficient approach for the synthesis of quinoline-4-carboxylic acids from nitrile-containing starting materials. The choice between malononitrile and ethyl cyanoacetate may depend on the availability of reagents and the desired scale of the synthesis. Both methods provide good overall yields and can be adapted for the synthesis of various substituted quinoline-4-carboxylic acids by using substituted isatins.

Application Notes and Protocols for the Analytical Characterization of Quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Quinoline-4-carbonitrile (also known as 4-cyanoquinoline) using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided protocols and data are intended to support research, quality control, and drug development activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative Data Summary

The following tables summarize the expected chemical shifts for this compound. These values are based on spectral data from closely related quinoline derivatives and theoretical predictions. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.90 - 8.80d4.5H-2
8.25 - 8.15d8.5H-8
8.00 - 7.90d4.5H-3
7.85 - 7.75d8.5H-5
7.80 - 7.70ddd8.5, 7.0, 1.5H-7
7.65 - 7.55ddd8.5, 7.0, 1.5H-6

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (ppm)Assignment
150.0 - 149.0C-2
148.0 - 147.0C-8a
134.0 - 133.0C-7
130.0 - 129.0C-5
129.5 - 128.5C-8
127.0 - 126.0C-4a
125.0 - 124.0C-6
122.0 - 121.0C-3
118.0 - 117.0C-4
117.0 - 116.0CN
Experimental Protocol: NMR Spectroscopy

1.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

1.2.2. Instrument Parameters

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

1.2.3. Data Analysis

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the internal standard (TMS: δ 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks to the corresponding atoms in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq processing Data Processing (FT, Phasing, Baseline) h1_acq->processing c13_acq->processing calibration Calibration processing->calibration assignment Peak Assignment calibration->assignment HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis mobile_phase Prepare Mobile Phases standards Prepare Standard Solutions sample_prep Prepare Sample Solution injection Inject Sample sample_prep->injection hplc_system HPLC System (Pump, Column, Detector) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Purity/Concentration Calculation integration->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis sample_prep_lcms Prepare Sample (LC-MS Grade Solvents) lc_system UPLC/HPLC System sample_prep_lcms->lc_system lc_separation Chromatographic Separation lc_system->lc_separation esi_source ESI Source (Positive Mode) lc_separation->esi_source mass_analyzer Mass Analyzer esi_source->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition (TIC, EIC, Spectra) detector->data_acquisition data_interpretation Data Interpretation (Mass Confirmation, Fragmentation) data_acquisition->data_interpretation

Application Notes and Protocols: Quinoline-4-carbonitrile Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Among these, quinoline-4-carbonitrile derivatives have garnered substantial interest due to their efficacy in targeting key signaling pathways implicated in tumorigenesis and cell proliferation.[3] These compounds often act as kinase inhibitors, targeting enzymes such as c-Src and components of the PI3K/Akt/mTOR pathway, which are frequently dysregulated in various cancers.[2][3][4] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the evaluation and development of this compound derivatives as potential anticancer agents.

Data Presentation: In Vitro Anticancer Activity

The anticancer potential of this compound derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for assessing potency.

Table 1: IC50 Values (µM) of Representative this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
Bosutinib (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile)K562 (Leukemia)0.0012Src/Abl Kinase Inhibitor
4a (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast Cancer)0.11-[1]
4d (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(p-tolyl)prop-2-en-1-oneMDA-MB-231 (Breast Cancer)0.18-[1]
102d (2'-amino-2,7-dibromo-5'-oxo-5',6'-dihydrospiro[fluorene-9,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile derivative)-0.9 (Src Kinase)Src Kinase Inhibitor[4]
4-anilinoquinolinylchalcone derivative (4a)Huh-7 (Liver Cancer)<2.03-[1]
4-anilinoquinolinylchalcone derivative (5a)Huh-7 (Liver Cancer)<2.03-[1]

Note: The inhibitory activities can vary depending on the specific cancer cell line and the assay conditions.

Experimental Protocols

Synthesis of a Representative this compound Derivative (Bosutinib)

This protocol describes the synthesis of Bosutinib, a potent Src/Abl kinase inhibitor, as a representative example of a 4-anilino-3-quinolinecarbonitrile derivative.[5]

Materials:

  • 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

  • 2,4-dichloro-5-methoxyaniline

  • Pyridine hydrochloride

  • 2-Ethoxyethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Water

  • N-methylpiperazine

  • Sodium iodide

  • Dichloromethane

  • Methanol

Procedure:

Step 1: Synthesis of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile [5]

  • In a reaction vessel, combine 2,4-dichloro-5-methoxyaniline (2.80 mmol), pyridine hydrochloride (2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (2.56 mmol) in 2-ethoxyethanol (10 mL).

  • Heat the mixture at reflux for 2.5 hours.

  • After cooling, partition the reaction mixture between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Wash the organic layer with water, dry it, and concentrate it in vacuo until a solid begins to form.

  • Collect the solid by filtration to obtain the product.

Step 2: Synthesis of 4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile (Bosutinib) [5]

  • In a reaction vessel, combine the product from Step 1 (0.7 mmol) and sodium iodide (0.70 mmol) in N-methylpiperazine (4 mL).

  • Heat the mixture at 80°C for 12 hours.

  • Concentrate the reaction mixture in vacuo.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Wash the organic layer with brine, dry it over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography using a mixture of methanol and dichloromethane as the eluent to obtain Bosutinib.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the desired concentrations of the this compound derivative for 24-48 hours.

  • Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

c-Src Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against c-Src kinase.

Materials:

  • Recombinant c-Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound derivatives

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the c-Src kinase, the peptide substrate, and the kinase assay buffer.

  • Add serial dilutions of the this compound derivative or a known Src inhibitor (e.g., Dasatinib) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values for the inhibition of c-Src kinase activity.

Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle kinase_assay Kinase Inhibition Assay (e.g., c-Src) cytotoxicity->kinase_assay ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Elucidation cell_cycle->mechanism kinase_assay->mechanism

Caption: Workflow for evaluating anticancer potential.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

cSrc_Signaling_Pathway c-Src Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK cSrc c-Src RTK->cSrc activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) cSrc->Downstream activates CellFunctions Cell Proliferation, Migration, Invasion Downstream->CellFunctions Inhibitor This compound Derivative Inhibitor->cSrc

References

Application Notes and Protocols: Unraveling the Mechanism of Action of Quinoline-Based Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms of action for quinoline-based antimalarial drugs, a critical class of therapeutics in the fight against malaria. This document details the molecular pathways targeted by these drugs, outlines protocols for key experiments to study their activity, and presents quantitative data to support drug development and resistance monitoring efforts.

Introduction

Quinoline-based antimalarials have been a cornerstone of malaria treatment for centuries. This class of drugs, which includes well-known compounds such as chloroquine, quinine, mefloquine, and primaquine, targets various stages of the Plasmodium parasite's life cycle within the human host. Understanding their precise mechanisms of action is crucial for optimizing their use, combating the spread of drug resistance, and developing novel antimalarial agents.

Core Mechanisms of Action

The primary mechanisms of action for quinoline-based antimalarials can be broadly categorized into three main types:

  • Inhibition of Hemozoin Formation: This is the classical mechanism attributed to 4-aminoquinolines like chloroquine.

  • Inhibition of Protein Synthesis: A key mechanism for quinoline methanols such as mefloquine.

  • Generation of Reactive Oxygen Species (ROS): The primary mode of action for 8-aminoquinolines like primaquine and tafenoquine.

Chloroquine and other 4-Aminoquinolines: Interference with Heme Detoxification

Mechanism of Action

During its intraerythrocytic stage, the malaria parasite digests hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme.[1][2] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[1][2] Chloroquine, a weak base, accumulates to high concentrations in the acidic digestive vacuole.[3][4] Here, it binds to heme and inhibits the polymerization process, leading to the buildup of toxic heme, which damages parasite membranes and results in parasite death.[2][3][4]

Resistance to chloroquine is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, located on the digestive vacuole membrane.[5][6] These mutations enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the target site.[5][6]

Signaling Pathway and Experimental Workflow

cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_dv Digestive Vacuole (Acidic) cluster_resistance Resistance Mechanism Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine_in Chloroquine Chloroquine_acc Accumulated Chloroquine Chloroquine_in->Chloroquine_acc Accumulation Chloroquine_acc->Heme Inhibition PfCRT Mutated PfCRT Chloroquine_acc->PfCRT Efflux cluster_parasite Malaria Parasite Ribosome Parasite 80S Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Translation No_Protein Protein Synthesis Inhibited Ribosome->No_Protein Blocks Elongation mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Mefloquine Mefloquine Mefloquine->Ribosome Binding & Inhibition Parasite_Death Parasite Death No_Protein->Parasite_Death Leads to cluster_host Host Liver Cell cluster_parasite Parasite (e.g., Hypnozoite) Primaquine Primaquine CYP450 CYP450 Enzymes Primaquine->CYP450 Metabolism Metabolites Redox-Active Metabolites CYP450->Metabolites Metabolites_in Metabolites ROS Reactive Oxygen Species (ROS) Metabolites_in->ROS Generation Mitochondria Parasite Mitochondria ROS->Mitochondria Damage Damage Cellular Damage Mitochondria->Damage Parasite_Death Parasite Death Damage->Parasite_Death

References

Application Notes and Protocols: Quinoline-4-carbonitrile in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbonitrile group at the 4-position of the quinoline ring has proven to be a highly effective strategy in the design of potent kinase inhibitors. This moiety can act as a hydrogen bond acceptor, mimicking key interactions within the ATP-binding pocket of various kinases. This document provides a comprehensive overview of the application of quinoline-4-carbonitrile derivatives in the development of kinase inhibitors, including tabulated biological data, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against a range of protein kinases. These values, primarily IC50s, demonstrate the potency and selectivity that can be achieved through modification of the core scaffold.

Table 1: Epidermal Growth Factor Receptor (EGFR) and HER2 Kinase Inhibition

Compound IDModificationsTarget KinaseIC50 (nM)Reference
Compound 44 4-Anilino-quinoline-3-carbonitrile derivativeEGFR7.5[1]
Compound 45 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrileEGFR5[1]
Compound 5e 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivativeEGFR71[2]
HER-221[2]
Compound 5h 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivativeEGFR75[2]
HER-223[2]
HKI-272 (Neratinib) 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitrileHER-2-[3]

Table 2: Src Family Kinase Inhibition

Compound IDModificationsTarget KinaseIC50 (nM)Reference
Compound 2a 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrileSrc-[4]
Compound 25 7-(3-morpholinopropoxy) derivative of 2aSrc3.8[4]
Lead Compound 17 4-Anilino-7-pyridyl-3-quinolinecarbonitrileSrcPotent[5]

Table 3: Bruton's Tyrosine Kinase (BTK) Inhibition

Compound IDModificationsTarget KinaseIC50 (nM)Reference
Compound 25 4-Aminoquinoline-3-carboxamide derivativeBTK (wild-type)5.3[6]
BTK (C481S mutant)39[6]

Table 4: Other Kinase Inhibition

Compound IDModificationsTarget KinaseIC50 (nM)Reference
Compound 1j Diarylurea derivative with dimethylamino side chainC-RAF67[7]
Z-10 Unspecified quinoline derivativeJAK1194.9[8]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound based kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, Src)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white opaque plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay: MTT Assay

This colorimetric assay assesses the effect of the kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, MCF-7 for HER2)

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound based kinase inhibitor in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the compound. Calculate the tumor growth inhibition (TGI).

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by this compound based kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Src_Signaling_Pathway Receptor Growth Factor Receptor Src Src Receptor->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Actin Actin Cytoskeleton FAK->Actin Proliferation Proliferation STAT3->Proliferation Migration Cell Migration & Invasion Actin->Migration Inhibitor This compound Inhibitor Inhibitor->Src Inhibits

Caption: Src signaling pathway and its inhibition.

Experimental Workflows

The following diagrams outline the general workflows for the development and evaluation of this compound based kinase inhibitors.

Kinase_Inhibitor_Development_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Active Compounds Xenograft In Vivo Xenograft Model Cell_Assay->Xenograft Potent Compounds Lead_Opt Lead Optimization Xenograft->Lead_Opt Efficacious Compounds Lead_Opt->Synthesis Iterative Design

Caption: Drug discovery workflow for kinase inhibitors.

In_Vitro_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep kinase_reaction Set up Kinase Reaction compound_prep->kinase_reaction incubation Incubate kinase_reaction->incubation detection Add Detection Reagents incubation->detection readout Measure Signal (Luminescence/Absorbance) detection->readout analysis Data Analysis (IC50/GI50) readout->analysis end End analysis->end

Caption: General workflow for in vitro kinase assays.

References

Application Notes and Protocols: Electrophilic Substitution on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for performing electrophilic substitution reactions on the quinoline ring system. Quinoline, a heterocyclic aromatic compound, is a crucial scaffold in numerous pharmaceuticals and functional materials. Understanding and controlling its functionalization through electrophilic aromatic substitution (SEAr) is paramount for the synthesis of novel derivatives with desired biological and chemical properties.

Electrophilic substitution on the quinoline ring predominantly occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. The presence of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Consequently, substitution typically yields a mixture of 5- and 8-substituted isomers. The following protocols detail common procedures for nitration, sulfonation, halogenation, and intramolecular Friedel-Crafts acylation of the quinoline core.

Nitration of Quinoline

Nitration introduces a nitro group (-NO2) onto the quinoline ring, which can serve as a versatile handle for further synthetic transformations, such as reduction to an amino group.

Protocol 1: Direct Nitration of Unsubstituted Quinoline

This protocol describes the classic method for the nitration of quinoline using a mixture of fuming nitric acid and fuming sulfuric acid.[1][2]

Materials:

  • Quinoline

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% SO3)

  • Ice bath

  • Sodium hydroxide solution (10%)

  • Standard laboratory glassware

Procedure:

  • Carefully add 1 volume of quinoline to 4 volumes of fuming sulfuric acid in a flask, ensuring the mixture is well-stirred and cooled in an ice bath.

  • Slowly add 1 volume of fuming nitric acid dropwise to the cooled mixture. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90-100 °C for 1.5-2 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline to litmus paper.

  • The product, a mixture of 5-nitroquinoline and 8-nitroquinoline, will precipitate.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Separation of the isomers can be achieved by fractional crystallization or chromatography.

Data Presentation:

ProductTypical YieldReference
5-Nitroquinoline~45-50%[1]
8-Nitroquinoline~40-45%[1]

Logical Relationship of Nitration Products

nitration_products quinoline Quinoline reagents HNO₃ / H₂SO₄ quinoline->reagents product_mixture Mixture reagents->product_mixture nitro_5 5-Nitroquinoline product_mixture->nitro_5 Separation nitro_8 8-Nitroquinoline product_mixture->nitro_8 Separation

Caption: Formation of 5- and 8-nitroquinoline from quinoline.

Sulfonation of Quinoline

Sulfonation introduces a sulfonic acid group (-SO3H) onto the quinoline ring. Quinoline-8-sulfonic acid is a precursor for the synthesis of 8-hydroxyquinoline, a versatile chelating agent.[3]

Protocol 2: High-Temperature Sulfonation of Quinoline

This protocol outlines the sulfonation of quinoline using fuming sulfuric acid at elevated temperatures.[1][2][4]

Materials:

  • Quinoline

  • Fuming sulfuric acid (20-30% SO3)

  • Calcium carbonate or Barium carbonate

  • Standard laboratory glassware suitable for high temperatures

Procedure:

  • Heat a mixture of quinoline and fuming sulfuric acid (1:3 molar ratio) in a sealed tube or a flask equipped with a reflux condenser.

  • Maintain the reaction temperature at 220 °C for several hours.[1]

  • Cool the reaction mixture and carefully dilute it with water.

  • Neutralize the excess sulfuric acid by adding calcium carbonate or barium carbonate until the effervescence ceases. The sulfonated quinoline remains in solution as the calcium or barium salt.

  • Filter off the precipitated calcium or barium sulfate.

  • The filtrate contains a mixture of the salts of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.

  • The free sulfonic acids can be obtained by treating the filtrate with the stoichiometric amount of sulfuric acid followed by filtration of the newly formed sulfate salt and evaporation of the solvent. Separation of the isomers is typically challenging.

Data Presentation:

ProductTypical ConditionsReference
Quinoline-5-sulfonic acidFuming H₂SO₄, 220 °C[1]
Quinoline-8-sulfonic acidFuming H₂SO₄, 220 °C[1][4]

Experimental Workflow for Sulfonation

sulfonation_workflow start Mix Quinoline and Fuming H₂SO₄ heat Heat at 220 °C start->heat cool Cool and Dilute with Water heat->cool neutralize Neutralize with CaCO₃ or BaCO₃ cool->neutralize filter1 Filter off Precipitated Sulfate neutralize->filter1 filtrate Collect Filtrate (Calcium/Barium Salts) filter1->filtrate acidify Acidify with H₂SO₄ filtrate->acidify filter2 Filter off Newly Formed Sulfate acidify->filter2 end Evaporate to obtain Sulfonic Acid Mixture filter2->end

Caption: Workflow for the sulfonation of quinoline.

Halogenation of Quinoline

Halogenation introduces halogen atoms (Cl, Br, I) onto the quinoline ring, providing valuable intermediates for cross-coupling reactions and other transformations.

Protocol 3: Metal-Free C5-Selective Halogenation

This protocol describes a convenient and environmentally friendly method for the selective halogenation of quinoline at the C5 position using N-halosuccinimides in water.[5]

Materials:

  • Quinoline derivative

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)

  • Water

  • Standard laboratory glassware

Procedure:

  • To a solution of the quinoline derivative (1.0 mmol) in water (5.0 mL), add the N-halosuccinimide (1.2 mmol).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or slightly elevated) for the required time (typically a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the C5-halogenated quinoline.

Data Presentation:

SubstrateHalogenating AgentProductYieldReference
QuinolineNCS5-ChloroquinolineHigh[5]
QuinolineNBS5-BromoquinolineHigh[5]
QuinolineNIS5-IodoquinolineHigh[5]
8-MethylquinolineTCCA (0.36 equiv.)5-Chloro-8-methylquinolineExcellent[6][7]

Signaling Pathway for Regioselective Halogenation

halogenation_pathway cluster_0 Electrophilic Attack cluster_1 Aromatization quinoline Quinoline intermediate Wheland Intermediate (Sigma Complex) quinoline->intermediate Attack at C5 electrophile X⁺ (from NXS) electrophile->intermediate product 5-Haloquinoline intermediate->product Deprotonation proton_loss -H⁺ product->proton_loss

Caption: Mechanism of C5-selective halogenation of quinoline.

Friedel-Crafts Reactions on the Quinoline Ring

Direct Friedel-Crafts alkylation or acylation of quinoline is generally unsuccessful because the basic nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring system.[8] However, intramolecular Friedel-Crafts reactions on quinoline derivatives are possible under specific conditions.

Protocol 4: Intramolecular Friedel-Crafts Acylation

This protocol describes the intramolecular cyclization of a quinoline derivative bearing a carboxylic acid side chain to form a fused ring system, a reaction often employed in the synthesis of complex polycyclic molecules.[9][10]

Materials:

  • A suitable quinoline precursor with a carboxylic acid side chain (e.g., 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid)

  • Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

  • Inert solvent (if necessary)

  • Standard laboratory glassware

Procedure:

  • Dissolve the quinoline carboxylic acid derivative in Eaton's reagent or PPA.

  • Heat the reaction mixture to the required temperature (e.g., 80-120 °C) for a specified time (e.g., 3 hours).[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto a mixture of ice and water.

  • Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation:

SubstrateReagentProductYieldReference
6-[(phenoxy)methyl][1][3]dioxolo[4,5-g]quinoline-7-carboxylic acidEaton's Reagent[1]Benzoxepino[3,4-b][1][3]dioxolo[4,5-g]quinolin-12(6H)-oneHigh[9]
2-(Pyrazol-3-yl)quinoline based carboxylic acidsTrifluoromethanesulfonic acid or PPATetracyclic fused quinolinesGood[10]

Logical Flow of Intramolecular Friedel-Crafts Acylation

fc_acylation_flow start Quinoline with Carboxylic Acid Side Chain activation Activation of Carboxylic Acid (e.g., with Eaton's Reagent) start->activation cyclization Intramolecular Electrophilic Attack on the Quinoline Ring activation->cyclization aromatization Deprotonation to Restore Aromaticity cyclization->aromatization product Fused Polycyclic Quinoline Derivative aromatization->product

Caption: Logical steps in intramolecular Friedel-Crafts acylation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Reactivity of Anilines in the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of anilines in the Doebner-von Miller quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Doebner-von Miller reaction with a substituted aniline giving a low yield?

Low yields are a common issue, particularly when using anilines with electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups.[1][2] These groups decrease the electron density of the aniline ring, reducing its nucleophilicity and thus its reactivity towards the α,β-unsaturated carbonyl compound.[1] Another major cause of low yields is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar.[3][4]

Q2: What are the most common side reactions in the Doebner-von Miller synthesis and how can they be minimized?

The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[3][4] This can be minimized by:

  • Slow addition of the carbonyl compound: This maintains a low concentration of the carbonyl compound in the reaction mixture, favoring the desired reaction over polymerization.[3]

  • Using a biphasic solvent system: Sequestering the carbonyl compound in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[4][5]

  • Controlling the reaction temperature: While heating is often necessary, excessive temperatures can promote polymerization.[1]

Q3: Which catalysts are recommended for the Doebner-von Miller reaction with unreactive anilines?

Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) are used to catalyze the reaction.[6] For less reactive anilines, stronger acids or a higher concentration of the catalyst may be required. However, this can also increase the rate of side reactions. Milder Lewis acids may be preferable in some cases to find the optimal balance between reaction rate and side product formation.[1] Recent studies have also explored the use of solid acid catalysts like phosphotungstic acid.

Q4: Can I use a modified Doebner-von Miller reaction for anilines with strong electron-withdrawing groups?

Yes, a modified approach known as the Doebner hydrogen-transfer reaction has been developed specifically for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups.[7][8] This method has been shown to provide good yields for anilines that give low yields in the conventional Doebner reaction.[7][8]

Troubleshooting Guides

Problem 1: Low to No Product Formation

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • No desired product is isolated after work-up.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Aniline Reactivity For anilines with strong EWGs, consider using the Doebner hydrogen-transfer reaction protocol. Alternatively, increasing the reaction temperature or using a stronger acid catalyst may help, but monitor for increased side product formation.
Inappropriate Catalyst The choice of acid catalyst is crucial. If using a Brønsted acid, ensure it is of sufficient concentration. For sensitive substrates, a milder Lewis acid might be more effective. Consider a catalyst screen to find the optimal catalyst for your specific substrate.
Suboptimal Reaction Temperature The reaction often requires heating. If the reaction is sluggish, gradually increase the temperature. Conversely, if decomposition is observed, the temperature may be too high.
Presence of Water Water produced during the reaction can inhibit the catalyst. Using anhydrous reagents and solvents, or a Dean-Stark trap to remove water, can improve yields.
Problem 2: Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, intractable tar.

  • Product isolation is difficult, and the yield is significantly lowered.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Polymerization of Carbonyl Compound This is the most common cause of tar formation.[3] Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound.[4] Alternatively, add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.
Harsh Reaction Conditions High temperatures and highly concentrated strong acids can lead to the degradation of starting materials and products. Optimize the reaction temperature and acid concentration, starting with milder conditions and gradually increasing them.

Data Presentation

Table 1: Yields of Substituted Quinolines from Anilines with Electron-Withdrawing Groups using the Doebner Hydrogen-Transfer Reaction. [7][8]

Aniline SubstituentProduct Yield (%)
4-CF₃85
4-CO₂Me78
4-CN75
4-NO₂68
3-CF₃82
3-NO₂71
2-CF₃65
2-NO₂55

Experimental Protocols

Protocol 1: General Procedure for the Doebner-von Miller Reaction with Minimized Tar Formation

This protocol is adapted for the synthesis of 2-methylquinoline and focuses on minimizing the polymerization of crotonaldehyde.

Materials:

  • Aniline

  • 6 M Hydrochloric acid

  • Crotonaldehyde

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Doebner Hydrogen-Transfer Reaction for Anilines with Electron-Withdrawing Groups[7][8]

This protocol is a modified Doebner reaction suitable for less reactive anilines.

Materials:

  • Substituted Aniline (with EWG) (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Pyruvic acid (1.5 eq)

  • BF₃·THF (0.5 eq)

  • Toluene

Procedure:

  • To a solution of the substituted aniline and benzaldehyde in toluene, add BF₃·THF at room temperature.

  • Heat the reaction mixture to 65 °C.

  • Add pyruvic acid dropwise to the reaction mixture.

  • Continue heating at 65 °C for 21 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in Doebner-von Miller Reaction check_aniline Is the aniline substituted with an electron-withdrawing group? start->check_aniline yes_ewg Yes check_aniline->yes_ewg Yes no_ewg No check_aniline->no_ewg No check_tar Is there significant tar/polymer formation? yes_tar Yes check_tar->yes_tar Yes no_tar No check_tar->no_tar No use_dhtr Consider using the Doebner hydrogen-transfer reaction protocol. yes_ewg->use_dhtr no_ewg->check_tar increase_severity Gradually increase reaction temperature or use a stronger acid catalyst. Monitor for side products. no_ewg->increase_severity biphasic_slow_addition Employ a biphasic solvent system and/or add the carbonyl compound slowly. yes_tar->biphasic_slow_addition optimize_conditions Optimize catalyst, temperature, and reaction time. no_tar->optimize_conditions use_dhtr->optimize_conditions increase_severity->optimize_conditions biphasic_slow_addition->optimize_conditions Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aniline and Acid (or Catalyst in Toluene for DHTR) heat Heat to Reflux (or 65°C for DHTR) reactants->heat add_carbonyl Slowly add α,β-unsaturated carbonyl (or Pyruvic Acid for DHTR) heat->add_carbonyl reflux Continue Reflux/ Heating for 4-21h add_carbonyl->reflux neutralize Neutralize with Base reflux->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify extract->purify product Isolated Quinoline Derivative purify->product

References

Technical Support Center: Purification of Crude Quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Quinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of crude this compound.

Q1: How do I choose between recrystallization and column chromatography for purification?

A1: The choice depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Recrystallization is often the first method to try, especially if your crude product is a solid. It is efficient for removing small amounts of impurities that have different solubility profiles from your main product. It is generally faster and less solvent-intensive than chromatography for large quantities.

  • Flash Column Chromatography is more suitable for separating complex mixtures, removing impurities with similar solubility to the product, or purifying oils and non-crystalline solids. It is also ideal when you need to isolate multiple components from a reaction mixture. However, be aware that some quinoline derivatives can be sensitive to silica gel.[1][2]

Q2: What are good starting solvents for the recrystallization of this compound?

A2: The ideal solvent will dissolve this compound poorly at room temperature but completely at an elevated temperature.[3] Given its "white to off-white microcrystalline solid" nature and melting point of 103-104°C, a systematic solvent screening is recommended.[4] Good starting points include:

  • Single Solvents: Alcohols (Ethanol, Isopropanol), Esters (Ethyl Acetate), Aromatic Hydrocarbons (Toluene), and Ketones (Acetone).[3]

  • Binary Solvent Systems: This is a highly effective approach. Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., Chloroform[4], Dichloromethane, or Acetone) at an elevated temperature. Then, add a "poor" or "anti-solvent" (e.g., Hexanes, Heptane, or cold water) dropwise until the solution becomes cloudy (turbid), then reheat to clarify and allow to cool slowly.[3]

Q3: My compound is "oiling out" as a liquid instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid above its melting point. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.[3] To resolve this:

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath.

  • Use a More Dilute Solution: Add more hot solvent (5-10% excess) to the dissolved compound before cooling to prevent premature saturation.[3]

  • Change the Solvent System: The chosen solvent may be inappropriate. Try a solvent in which the compound is less soluble.[3]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

Q4: My product appears to be decomposing during column chromatography on silica gel. How can I prevent this?

A4: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel.[1][2]

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound is likely unstable on silica.

  • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine (NEt₃) or another base like pyridine before packing the column. Use a solvent system containing a small percentage (e.g., 0.5-1%) of the same base during elution.

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic or neutral stationary phase such as alumina (neutral or basic) or Florisil.[1]

Q5: My compound is sticking to the baseline and won't elute from the silica column. What is the issue?

A5: This typically indicates that your eluting solvent system is not polar enough to move the compound. The nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface.

  • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your eluent.

  • Add a Competitive Base or Acid: Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can disrupt the strong interaction with the silica gel and improve elution. For this compound, adding a base like triethylamine is a logical step.

Data Presentation

Table 1: Experimental Log for Recrystallization Solvent Screening

Solvent(s) TestedSolubility (Cold)Solubility (Hot)Crystal Formation upon Cooling? (Yes/No)"Oiled Out"? (Yes/No)Estimated Recovery (%)Purity Achieved (e.g., by NMR/HPLC)
Example: EthanolSlightly SolubleSolubleYesNo
Example: TolueneInsolubleSolubleYesNo
Example: DCM/HexaneInsolubleSoluble (in DCM)YesNo

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying solid, crude this compound.

  • Solvent Selection: Using small test tubes, test the solubility of a few milligrams of your crude product in various solvents to find one where it is poorly soluble at room temperature but very soluble when hot (see Table 1).[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture (e.g., on a hot plate) and stirring. Continue adding solvent until the solid just completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product (e.g., by melting point, NMR) to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for situations where recrystallization is ineffective or the crude product is an oil.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.25-0.35 and good separation from impurities. A common starting eluent is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the sample, add silica, evaporate the solvent until a dry, free-flowing powder is obtained, and carefully load this powder onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization

The following workflow provides a logical troubleshooting guide for the purification process.

G start Crude this compound decision1 Is the crude product a solid? start->decision1 recrystallize Attempt Recrystallization decision1->recrystallize Yes chromatography Perform Flash Column Chromatography decision1->chromatography No / Oily decision2 High Purity Achieved? recrystallize->decision2 decision2->chromatography No / Impure pure_product Pure Product decision2->pure_product Yes decision3 Decomposition on Silica TLC Plate? chromatography->decision3 use_deactivated Use Deactivated Silica or Alumina decision3->use_deactivated Yes use_standard Use Standard Silica Gel decision3->use_standard No use_deactivated->pure_product use_standard->pure_product

Caption: Troubleshooting workflow for the purification of crude this compound.

References

troubleshooting common issues in quinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for quinoline synthesis?

A1: The most common classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1] Each method has its own advantages and limitations regarding starting materials, reaction conditions, and the substitution patterns of the resulting quinolines.

Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A2: The Skraup synthesis is notoriously exothermic. To control the reaction, you can add a moderator like ferrous sulfate (FeSO₄), which makes the reaction less violent.[2][3] It is also crucial to add the concentrated sulfuric acid slowly with efficient cooling and ensure vigorous stirring to dissipate heat and prevent localized hotspots.[2]

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[4][5] To minimize tarring, use a moderator like ferrous sulfate, optimize the temperature by heating gently to initiate the reaction and controlling the exothermic phase, and consider that the purification of the crude product, often a black, tarry substance, is typically achieved by steam distillation.[2][4]

Q4: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[6] To address this, you can use a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization and increase the yield.[7] Slow addition of the carbonyl compound to the reaction mixture also helps to control its concentration and minimize self-condensation.[7][8]

Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A5: The regioselectivity in the Combes synthesis with an unsymmetrical β-diketone is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[9][10] For example, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may lead to the 4-CF₃ regioisomer as the major product.[9] The choice of acid catalyst can also influence the outcome.[11]

Q6: My Friedländer synthesis is giving a low yield. What are the common causes and how can I improve it?

A6: Low yields in the Friedländer synthesis can be due to several factors, including harsh reaction conditions (high temperature, strong acid or base catalysis), which can be problematic when scaling up the reaction.[4] The use of catalysts such as gold, p-toluenesulfonic acid, or iodine can allow the reaction to proceed under milder conditions.[4] The choice of catalyst can significantly impact the yield, and various modern catalysts have been developed to improve the efficiency of the Friedländer synthesis.[12][13]

Troubleshooting Guides

Skraup Synthesis: Low Yield and Tar Formation
Problem Potential Cause Troubleshooting Strategy
Low Yield Uncontrolled reaction temperature leading to polymerization and charring.[4]Use ferrous sulfate (FeSO₄) as a moderator to control the exothermicity.[3][4] Ensure gradual heating and efficient stirring.
Incorrect stoichiometry of reactants.[4]Carefully control the ratios of aniline, glycerol, sulfuric acid, and the oxidizing agent.
Difficult work-up procedure leading to product loss.[4]Utilize steam distillation for effective separation of the volatile quinoline from the non-volatile tar.[2][5]
Electron-withdrawing groups on the aniline deactivating the ring.[4]Harsher reaction conditions may be required, but this can also increase tar formation. Consider alternative syntheses for such substrates.
Tar Formation Highly acidic and high-temperature conditions.[5]Minimize reaction temperature and time.[5] The use of a moderator like ferrous sulfate is also beneficial.[2]
Doebner-von Miller Synthesis: Polymerization and Low Yield
Problem Potential Cause Troubleshooting Strategy
Low Yield & Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6]Employ a biphasic solvent system (e.g., toluene/water) to sequester the carbonyl compound in the organic phase.[7][14]
Harsh reaction conditions (high temperature, strong acid).[7]Optimize the reaction temperature and the concentration and type of acid catalyst. Milder Lewis acids may be preferable.[6]
Incomplete oxidation of the dihydroquinoline intermediate.[6]Ensure a sufficient amount of the oxidizing agent is used to drive the reaction to completion. Monitor the disappearance of the intermediate by TLC or GC-MS.[6]
Low Reactivity of Substituted Aniline Electron-withdrawing groups on the aniline.More forcing conditions (higher temperatures, longer reaction times) or a more effective catalytic system may be necessary.[7]
Combes Synthesis: Poor Regioselectivity
Problem Potential Cause Troubleshooting Strategy
Formation of Undesired Regioisomer Use of unsymmetrical β-diketones.[10]Modify the substituents on the starting materials to alter steric and electronic effects. For instance, a bulkier substituent on the aniline may favor cyclization at the less hindered position.[9][10]
Reaction conditions favoring one pathway over another.Systematically vary the acid catalyst, solvent, and temperature to find conditions that favor the formation of the desired regioisomer.[11]
Friedländer Synthesis: Catalyst Performance
Catalyst Synthesis Method Substrates Yield (%) Reaction Conditions Reference
Oxalic Acid (10 mol%) Friedländer Condensation2-aminoaryl ketones and carbonyl compounds9180°C, 2 h, solvent-free[15]
Tungstophosphoric Acid in polymeric matrix Friedländer Synthesis2-aminoaryl ketones and β-dicarbonyl compounds89-9978°C, in absolute ethanol[16]
Cobalt (II) Acetate Dehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[12]
[bmim]HSO₄ (Ionic Liquid) Friedländer Reaction2-aminobenzaldehydes and allenoatesHighNot Specified[12]
ZnO/CNT Friedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[12]

Experimental Protocols

Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures.[17][18]

Materials:

  • Aniline (freshly distilled)

  • Glycerol

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Slowly and with constant stirring and cooling, add the concentrated sulfuric acid to the mixture.

  • Gently heat the mixture in an oil bath. The reaction is highly exothermic and will begin to boil.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline from the tarry residue.

  • The collected quinoline can be further purified by distillation under reduced pressure.

Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System

This protocol is designed to minimize tar formation.[6]

Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow_skraup start Start mix_reagents Mix Aniline, Glycerol, Nitrobenzene, FeSO4 start->mix_reagents add_acid Slowly Add H2SO4 with Cooling mix_reagents->add_acid heat Gentle Heating (140-150°C, 3-4h) add_acid->heat cool_down Cool Reaction Mixture heat->cool_down neutralize Dilute with H2O & Neutralize with NaOH cool_down->neutralize steam_distill Steam Distillation neutralize->steam_distill purify Purify by Vacuum Distillation steam_distill->purify end End purify->end

Caption: Experimental workflow for the Skraup quinoline synthesis.

troubleshooting_low_yield start Low Yield in Quinoline Synthesis skraup Skraup Synthesis? start->skraup Identify Reaction dvm Doebner-von Miller? start->dvm Identify Reaction friedlander Friedländer Synthesis? start->friedlander Identify Reaction skraup_sol Add FeSO4 moderator Control temperature Optimize stoichiometry skraup->skraup_sol Yes dvm_sol Use biphasic system Slow reactant addition Optimize catalyst dvm->dvm_sol Yes friedlander_sol Screen modern catalysts (e.g., Iodine, Oxalic Acid) Milder reaction conditions friedlander->friedlander_sol Yes

Caption: Troubleshooting decision tree for low quinoline synthesis yields.

References

optimizing reaction conditions for the synthesis of 4-cyanoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-cyanoquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the synthesis of 4-cyanoquinolines.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution(s)
Inefficient Cyanation Reagent The choice of cyanating agent is critical. For direct C-H cyanation, ensure your trimethylsilyl cyanide (TMSCN) is of high purity and handled under anhydrous conditions to prevent decomposition. For palladium-catalyzed cyanation of 4-haloquinolines, consider using potassium hexacyanoferrate(II) as a less toxic and often more robust alternative to other cyanide sources.
Catalyst Inactivity or Decomposition In palladium-catalyzed reactions, catalyst deactivation by cyanide ions is a common issue. Ensure an inert atmosphere is maintained throughout the reaction. The use of appropriate ligands, such as dppf, can help stabilize the palladium catalyst. For direct C-H cyanation, ensure the vanadium-containing heteropoly acid catalyst has not been degraded by moisture.
Suboptimal Reaction Temperature The optimal temperature can vary significantly depending on the synthetic route. For direct C-H cyanation, a temperature of around 120°C is often optimal. In palladium-catalyzed reactions, temperatures between 80-120°C are typically employed. It is crucial to perform small-scale optimizations to find the ideal temperature for your specific substrate and catalyst system.
Incorrect Solvent The solvent can have a significant impact on reaction efficiency. For direct C-H cyanation, trifluoroethanol (TFE) has been shown to be effective. In palladium-catalyzed cyanations, solvents like dioxane or DMF are commonly used.[1] The choice of solvent can affect the solubility of reagents and the stability of the catalyst.
Poor Quality Starting Material Ensure your starting quinoline, 4-haloquinoline, or quinoline N-oxide is pure. Impurities can interfere with the reaction and lead to the formation of byproducts.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Potential CauseSuggested Solution(s)
Direct C-H Cyanation of Unsubstituted Quinoline Direct C-H cyanation of quinoline can sometimes yield a mixture of 2-cyano and 4-cyano isomers. The use of a vanadium-containing heteropoly acid catalyst can favor the formation of the 4-cyano isomer.[2][3]
Reaction with Quinoline N-oxide When starting from quinoline N-oxide, cyanation can occur at the C2 position. To obtain the 4-cyanoquinoline, it is generally better to use a different starting material, such as a 4-haloquinoline.

Problem 3: Difficult Product Purification

Potential CauseSuggested Solution(s)
Presence of Unreacted Starting Material If the reaction has not gone to completion, the product will be contaminated with starting material. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature.
Formation of Byproducts Common byproducts can include hydrolyzed nitriles (amides or carboxylic acids) if water is present in the reaction mixture. Ensure all reagents and solvents are dry. Over-oxidation can also lead to byproduct formation in direct C-H cyanation reactions.
Product Instability Some quinoline derivatives can be unstable on silica gel. Consider using a different stationary phase for column chromatography, such as alumina, or deactivating the silica gel with a base like triethylamine. Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-cyanoquinolines?

A1: The most common methods include:

  • Direct C-H cyanation of quinolines: This modern approach involves the direct introduction of a cyano group onto the quinoline ring, often at the 4-position, using a suitable catalyst and cyanating agent.[2][3]

  • Palladium-catalyzed cyanation of 4-haloquinolines: This is a widely used method where a 4-chloro or 4-bromoquinoline is reacted with a cyanide source in the presence of a palladium catalyst.[1][4][5]

  • Synthesis from quinoline N-oxides: While cyanation of quinoline N-oxides often favors the 2-position, specific conditions or multi-step sequences can be employed to obtain 4-cyanoquinolines.

Q2: Which cyanating agent should I use?

A2: The choice of cyanating agent depends on the synthetic method:

  • For direct C-H cyanation, trimethylsilyl cyanide (TMSCN) is a common choice.[2][3]

  • For palladium-catalyzed reactions, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic and effective option.[6][7] Other sources like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) can also be used, but they are more toxic.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system to separate the starting material, product, and any byproducts. Staining with iodine or using a UV lamp can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.[8]

Q4: What are some common byproducts in the synthesis of 4-cyanoquinolines?

A4: Common byproducts can include:

  • Isomers: In direct C-H cyanation, you may get a mixture of 2-cyano and 4-cyanoquinolines.

  • Hydrolysis products: If water is present, the cyano group can be hydrolyzed to an amide or a carboxylic acid.

  • Homocoupling products: In palladium-catalyzed reactions, you might observe the formation of biquinolines.

  • Uncharacterized oxidized side products can also be formed, especially in oxidative C-H functionalization reactions.[9]

Experimental Protocols

Protocol 1: Direct C-H Cyanation of Quinoline

This protocol is adapted from a method for the direct oxidative C-H cyanation of quinoline.[2][3]

Materials:

  • Quinoline

  • Trimethylsilyl cyanide (TMSCN)

  • Vanadium-containing heteropoly acid catalyst (e.g., H₇PV₄Mo₈O₄₀)

  • Trifluoroethanol (TFE)

  • Oxygen balloon

Procedure:

  • To a reaction vessel, add quinoline (1 mmol), the vanadium-containing heteropoly acid catalyst (0.02 mmol), and TFE (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add TMSCN (2 mmol) to the mixture.

  • Replace the atmosphere in the vessel with oxygen from a balloon.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of 4-Chloroquinoline

This protocol is a general procedure for the palladium-catalyzed cyanation of aryl halides.[1]

Materials:

  • 4-Chloroquinoline

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., dppf)

  • Potassium acetate (KOAc)

  • Dioxane

  • Degassed water

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (1.5 mol%), ligand (1.5 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equiv).

  • Add the 4-chloroquinoline (1 mmol).

  • Seal the tube with a Teflon-lined screw-cap septum.

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for Direct C-H Cyanation of Quinoline

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of 4-Cyanoquinoline (%)
1H₇PV₄Mo₈O₄₀ (2)TFE1202485
2H₇PV₄Mo₈O₄₀ (2)DCE1202465
3H₇PV₄Mo₈O₄₀ (2)Toluene1202440
4H₇PV₄Mo₈O₄₀ (1)TFE1202478
5H₇PV₄Mo₈O₄₀ (2)TFE1002472

Data is illustrative and based on typical optimization trends.

Table 2: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation of 4-Bromoquinoline

EntryCyanide SourceCatalyst SystemSolventTemperature (°C)Yield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂/dppfDioxane/H₂O10092
2Zn(CN)₂Pd(OAc)₂/dppfDMF12088
3CuCNPd(OAc)₂/dppfNMP14085
4KCNPd(OAc)₂/dppfToluene11075

Data is illustrative and based on typical optimization trends.

Visualizations

experimental_workflow_direct_cyanation start Start reagents Mix Quinoline, Catalyst, and Solvent start->reagents add_tmscn Add TMSCN reagents->add_tmscn oxygen Introduce O₂ Atmosphere add_tmscn->oxygen heat Heat to 120°C oxygen->heat monitor Monitor Reaction (TLC) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extraction workup->extract purify Column Chromatography extract->purify product 4-Cyanoquinoline purify->product

Caption: Workflow for Direct C-H Cyanation of Quinoline.

experimental_workflow_pd_cyanation start Start reagents Mix 4-Haloquinoline, Pd-Catalyst, Ligand, and Cyanide Source start->reagents inert Establish Inert Atmosphere (N₂) reagents->inert add_solvents Add Solvents inert->add_solvents heat Heat to 100°C add_solvents->heat monitor Monitor Reaction (TLC) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extraction workup->extract purify Column Chromatography extract->purify product 4-Cyanoquinoline purify->product

Caption: Workflow for Palladium-Catalyzed Cyanation.

troubleshooting_low_yield low_yield Low or No Product Yield cause1 Inactive/Decomposed Reagents or Catalyst low_yield->cause1 cause2 Suboptimal Reaction Conditions low_yield->cause2 cause3 Poor Quality Starting Material low_yield->cause3 solution1a Check Purity and Handle Anhydrously cause1->solution1a solution1b Use Fresh Catalyst and Maintain Inert Atmosphere cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Screen Solvents cause2->solution2b solution3a Purify Starting Material cause3->solution3a

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to side reactions, low yields, and purification.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions observed during classical quinoline synthesis?

A1: The most prevalent side reactions are highly dependent on the specific synthetic method employed.

  • Skraup and Doebner-von Miller Syntheses: These reactions are notorious for producing significant amounts of tarry byproducts due to the harsh acidic and oxidizing conditions which cause polymerization of reactants and intermediates.[1][2] In the Doebner-von Miller synthesis, polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[3] Incomplete oxidation in the final step can also lead to dihydro- or tetrahydroquinoline impurities.[3]

  • Friedländer Synthesis: A primary challenge is the lack of regioselectivity when using unsymmetrical ketones, leading to a mixture of isomeric products.[4][5] Under basic conditions, aldol condensation of the ketone starting material can occur as a competing reaction.[4][6]

  • Combes Synthesis: Similar to the Friedländer synthesis, regioselectivity is a significant issue when unsymmetrical β-diketones are used, resulting in mixtures of 2,4-substituted quinolines.[5][7]

Q2: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?

A2: The Skraup synthesis is known for being highly exothermic.[2] To moderate the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][8] Boric acid is another potential moderator.[2]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]

  • Ensure efficient stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]

Q3: How can I minimize tar formation in the Skraup and Doebner-von Miller syntheses?

A3: Tar formation is a result of polymerization under harsh acidic conditions.[1][3] To mitigate this:

  • Use a moderator (Skraup): As mentioned, ferrous sulfate can help control the reaction rate and reduce charring.[2]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[2]

  • Use a biphasic solvent system (Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[3][9]

  • Gradual reactant addition (Doebner-von Miller): Slowly adding the α,β-unsaturated carbonyl to the reaction mixture keeps its concentration low, disfavoring polymerization.[10]

Q4: I am obtaining a mixture of regioisomers in my Friedländer or Combes synthesis. How can I improve the regioselectivity?

A4: Achieving high regioselectivity with unsymmetrical starting materials is a common challenge.[5][11] Strategies to control the outcome include:

  • Substrate modification: Introducing bulky substituents on one of the reactants can sterically hinder one reaction pathway, favoring the formation of the less hindered regioisomer.[11] The electronic properties of substituents also play a crucial role; electron-donating or -withdrawing groups can direct the cyclization.[7]

  • Catalyst selection: The choice of acid or base catalyst can influence the ratio of regioisomers formed.[4][11]

  • Reaction conditions: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor one isomer over the other.[11] For the Friedländer synthesis, using an ionic liquid or introducing a phosphoryl group on the α-carbon of the ketone have been shown to improve regioselectivity.[6]

Troubleshooting Guides

Problem 1: Low Yield in Quinoline Synthesis

dot

LowYieldTroubleshooting start Low Yield or No Product sub_react Check Substrate Reactivity start->sub_react catalyst Evaluate Catalyst Choice & Amount start->catalyst temp Optimize Reaction Temperature start->temp reagents Verify Reagent & Solvent Quality start->reagents sub_react_sol Consider alternative substrates with activating groups. sub_react->sub_react_sol catalyst_sol Screen different acid/base catalysts. Adjust catalyst loading. catalyst->catalyst_sol temp_sol Incrementally increase or decrease temperature. Monitor for decomposition. temp->temp_sol reagents_sol Use anhydrous reagents and solvents, especially in acid-catalyzed reactions. reagents->reagents_sol end Improved Yield sub_react_sol->end catalyst_sol->end temp_sol->end reagents_sol->end

Caption: Troubleshooting workflow for addressing low yields.

Problem 2: Product Contaminated with Tarry Byproducts

dot

TarTroubleshooting start Tarry Byproducts in Crude Product reaction_cond Modify Reaction Conditions start->reaction_cond purification Optimize Purification Strategy start->purification reaction_cond_sol Skraup: Use FeSO₄ moderator. Doebner-von Miller: Use biphasic system. Lower reaction temperature. reaction_cond->reaction_cond_sol purification_sol Employ steam distillation to separate volatile quinoline from non-volatile tar. Consider column chromatography on silica or alumina. purification->purification_sol end Pure Quinoline Derivative reaction_cond_sol->end purification_sol->end Friedlander_Workflow start Start: Reactants & Catalyst dissolve Dissolve 2-aminoaryl ketone & α-methylene ketone in solvent start->dissolve add_catalyst Add catalytic amount of acid or base dissolve->add_catalyst reflux Heat mixture to reflux add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool and perform work-up (filtration or solvent removal) monitor->workup Reaction complete purify Purify by recrystallization or column chromatography workup->purify end End: Pure Quinoline Derivative purify->end

References

Technical Support Center: Functionalization of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): Classical Synthesis Methods

This section addresses common problems encountered during traditional quinoline synthesis reactions.

Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is a notoriously exothermic reaction.[1] To improve safety and control, consider the following modifications:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[1] Boric acid can also serve this purpose.[1]

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly while ensuring the reaction vessel is efficiently cooled, for instance, in an ice bath.[1]

  • Ensure Efficient Stirring: Vigorous and constant stirring is crucial to dissipate heat and prevent the formation of localized hotspots that can lead to uncontrolled reactions.[1]

Q2: I am observing significant tar formation and charring in my Skraup synthesis, leading to a low yield. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in Skraup synthesis due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[1]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently only to initiate it, and the subsequent exothermic phase must be carefully controlled.[1]

  • Purification Strategy: The crude product is often a dark, tarry residue.[1] An effective method for purification is steam distillation, followed by extraction of the distillate to isolate the quinoline derivative from the non-volatile tar.[1]

Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline.

A3: Polymerization of the α,β-unsaturated aldehyde or ketone used in the reaction is a major competing pathway, especially under strong acid catalysis.[1] To mitigate this:

  • Use a Biphasic Medium: Sequestering the sensitive carbonyl compound in an organic phase can significantly reduce its self-polymerization and improve the yield of the quinoline product.[1]

  • Slow Reactant Addition: A slow, controlled addition of the carbonyl compound to the reaction mixture keeps its instantaneous concentration low, minimizing side reactions like self-condensation.[1]

Q4: I am using an unsymmetrical ketone in a Friedländer synthesis and obtaining a mixture of two regioisomers. How can I improve the selectivity?

A4: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[2] The outcome is governed by a combination of electronic and steric factors, as well as reaction conditions.[3]

  • Steric Hindrance: Bulky substituents on either the 2-aminoaryl ketone or the unsymmetrical ketone will favor the formation of the less sterically hindered product.[3]

  • Reaction Conditions: The choice of catalyst (acid vs. base), solvent, and temperature can significantly influence the reaction pathway.[2][3] Systematically screen these parameters to find conditions that favor one regioisomer. For example, base-catalyzed reactions may favor the kinetic product, while acid-catalyzed reactions at higher temperatures may favor the thermodynamic product.

Troubleshooting Guide: Modern C-H Functionalization

This section focuses on challenges related to modern transition-metal-catalyzed C-H functionalization methods, which are powerful but require careful optimization.

Q5: I am trying to functionalize my quinoline scaffold via C-H activation but am struggling with regioselectivity. The reaction yields a mixture of C2 and C8 substituted products. How can I control the outcome?

A5: The C2 and C8 positions are the most common sites for C-H functionalization because the nitrogen atom of the quinoline ring (or the oxygen of a quinoline N-oxide) can act as an embedded directing group.[4] Achieving selectivity between these sites depends heavily on the catalytic system.

  • Catalyst Choice: The metal catalyst is critical. For example, with quinoline N-oxides, Pd(II) acetate in acetic acid tends to favor C2 activation, whereas Pd(II) chloride can promote C8 activation.[5] Rhodium(III) and Iridium(III) systems have also been used to achieve selective C8 functionalization.[6]

  • Directing Groups: The use of a quinoline N-oxide is a common strategy to activate the C2 and C8 positions.[4] The choice of catalyst and conditions will then determine the final regioselectivity.[5]

  • Reaction Conditions: Solvent, temperature, and additives can alter the selectivity. For instance, the presence of water in a PdCl₂-catalyzed reaction of quinoline N-oxide can lead to the formation of 2-quinolinones alongside C8-acylated products.[5]

Q6: I need to functionalize a "distal" position of the quinoline ring (C3, C4, C5, C6, or C7), but my yields are very low or I see no reaction.

A6: Functionalization at distal positions is inherently more challenging because they are remote from the directing influence of the ring nitrogen.[7][8] Success requires specialized strategies:

  • Specialized Catalytic Systems: Certain catalysts are designed for distal C-H activation. Nickel catalysts, for example, have been shown to be effective for C3-selective functionalization without requiring a directing group on the substrate.[7][9]

  • Substrate Control: The inherent electronic properties of an already substituted quinoline can sometimes favor functionalization at a distal position. Carefully consider the electronic effects (electron-donating vs. electron-withdrawing) of existing groups on the ring.[7]

  • Consult Recent Literature: This is a rapidly advancing field. It is highly recommended to search for the latest publications on distal C-H functionalization of N-heterocycles for novel catalysts and methodologies.[7]

Q7: My C-H activation reaction is not working or gives very low yield, even though I am targeting an "easy" position like C2 or C8. What should I check?

A7: Low yields in C-H activation can stem from several issues. Use the following logical workflow to troubleshoot the problem.

G start Low Yield in C-H Functionalization catalyst Is the Catalyst Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes sub_catalyst Check catalyst source/age. Run a known successful reaction. Consider catalyst loading. catalyst->sub_catalyst No substrate Is the Substrate Suitable? conditions->substrate Yes sub_conditions Screen solvent, temperature, and time. Ensure inert atmosphere (if required). Check additives (acid/base). conditions->sub_conditions No workup Is the Workup/Purification Efficient? substrate->workup Yes sub_substrate Confirm substrate purity. Does the substrate have incompatible functional groups (e.g., free amines)? Consider steric hindrance. substrate->sub_substrate No end Improved Yield workup->end Yes sub_workup Is the product unstable to air/silica? Is the product being lost during extraction? workup->sub_workup No sub_catalyst->catalyst sub_conditions->conditions sub_substrate->substrate sub_workup->workup G A 1. Add Quinoline, Ni(dppp)Cl2, and DEDM to a dry Schlenk tube under Argon. B 2. Add Grignard reagent dropwise at room temp. Stir for 20 min. A->B C 3. Add disulfide electrophile. Stir for 20 min. B->C D 4. Add DDQ oxidant. Stir until completion (TLC). C->D E 5. Purify by column chromatography. D->E G sub Quinoline N-Oxide + Indole int1 [Au]-Coordinated Intermediate sub->int1 cat Au(I) Catalyst + AgSbF6 cat->int1 int2 Nucleophilic Attack by Indole at C3 int1->int2 int3 Rearomatization & Catalyst Regeneration int2->int3 int3->cat Regeneration prod C3-(Indol-3-yl)quinoline Product int3->prod

References

methods for avoiding byproduct formation in Pfitzinger reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Pfitzinger reaction, offering potential causes and solutions in a question-and-answer format.

Question 1: My Pfitzinger reaction has produced a thick, intractable tar instead of the expected quinoline-4-carboxylic acid. What causes this and how can I prevent it?

Answer: Tar formation is a frequent issue in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[1] Simultaneously mixing all reactants can worsen this problem.[1]

Troubleshooting Steps:

  • Modified Reactant Addition: Instead of combining all reactants at once, first dissolve the isatin in a base (e.g., potassium hydroxide). This facilitates the opening of the isatin ring to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid, an intermediate that is less prone to self-condensation.[1][2] Add the carbonyl compound only after the isatin has completely dissolved and the solution's color has changed.[1]

  • Temperature Control: High temperatures can encourage side reactions that lead to tar formation.[1] It is crucial to maintain the reaction temperature as specified in the protocol and avoid excessive heating. For certain substrates, conducting the reaction at a lower temperature for a longer duration may be advantageous.[1]

  • Solvent Choice: The choice of solvent can impact the solubility of intermediates and byproducts. While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might decrease tar formation for your specific substrates.[1]

  • pH Control during Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can sometimes contribute to degradation and tar formation.[1]

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can be a consequence of an incomplete reaction, degradation of reactants or products, or the formation of side products.[1]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As mentioned previously, pre-reacting the isatin with a strong base is critical. Make sure the isatin is fully dissolved before the addition of the carbonyl compound.[1]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize the amount of residual isatin, which can be challenging to remove during purification.[1] Experimenting with the molar ratio of the carbonyl compound to isatin may be beneficial.[1]

  • Optimize Base Concentration: The concentration of the base can influence the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.

  • Reaction Time: The reaction may need a longer time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to establish the optimal reaction time.

Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?

Answer: Incomplete conversion of isatin is a common issue.

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Utilizing a larger excess of the ketone or aldehyde can help to drive the reaction towards the product and consume more of the isatin.[1]

  • Longer Reaction Time: Similar to addressing low yields, extending the reaction time and monitoring with TLC can help ensure the reaction proceeds to completion.[1]

  • Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction.

Question 4: My product appears to have decarboxylated. How can I prevent this?

Answer: The desired quinoline-4-carboxylic acid product can undergo decarboxylation under harsh conditions, such as prolonged exposure to high temperatures, leading to the formation of the corresponding quinoline.

Troubleshooting Steps:

  • Avoid Excessive Heating: Carefully control the temperature during both the reaction and the workup to prevent decarboxylation.

  • Optimize Reaction Time: Do not extend the reaction time unnecessarily, as prolonged heating can promote this side reaction. Monitor the reaction by TLC to determine the point of completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Pfitzinger reaction?

A1: The most common byproducts are tars resulting from self-condensation and polymerization of reactants, and decarboxylated products where the carboxylic acid group at the 4-position of the quinoline ring is lost.

Q2: How does the sequential addition of reactants help in avoiding byproduct formation?

A2: Adding the base to the isatin first allows for the controlled formation of the isatinic acid salt.[1][2] This intermediate is more stable and less likely to self-condense compared to isatin under strongly basic conditions. Adding the carbonyl compound subsequently allows it to react preferentially with the opened isatin ring, thus favoring the desired reaction pathway over side reactions.[1]

Q3: Can the choice of base affect the outcome of the reaction?

A3: Yes, the strength and concentration of the base are crucial. A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is required to hydrolyze the amide bond in isatin.[3][4] The optimal concentration will depend on the specific substrates being used.

Q4: Is it possible to use a microwave reactor for the Pfitzinger reaction?

A4: Yes, microwave-assisted Pfitzinger reactions have been reported and can offer advantages such as reduced reaction times.

Data on Reaction Yields

The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction.

Isatin DerivativeCarbonyl CompoundBaseSolventReaction Time (h)Yield (%)
IsatinAcetoneKOHEthanol/WaterReflux>60
α-NaphthisatinAcetoneKOHEthanol/WaterNot Specified70
α-AcenaphthisatinAcetoneKOHEthanol/WaterNot Specified81
5,6-DifluoroisatinAcetoneKOHNot SpecifiedNot Specified79
IsatinButan-2-oneNaOHWater8Good
IsatinDiethyl oxaloacetateKOHWater/EthanolNot SpecifiedLow

Experimental Protocols

General Optimized Protocol for the Pfitzinger Reaction

This protocol is a generalized method designed to minimize byproduct formation.

Materials:

  • Isatin (or a substituted derivative)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of potassium hydroxide in a mixture of ethanol and water. Add the isatin to this basic solution and stir at room temperature. Continue stirring until the color of the solution changes from purple to a brownish or straw-yellow color, indicating the formation of the potassium salt of isatinic acid. This step can take up to an hour.[5]

  • Addition of the Carbonyl Compound: To this mixture, add the carbonyl compound. An excess of the carbonyl compound (1.5 to 2 equivalents) is often used.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 8-24 hours).[2][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent using a rotary evaporator.[5]

    • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[5]

    • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[5]

    • Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).[5]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.[5]

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting common issues in the Pfitzinger reaction.

Pfitzinger_Troubleshooting cluster_problem Problem Identification cluster_analysis Analysis of Symptoms cluster_solutions Corrective Actions Problem Undesirable Reaction Outcome Tar_Formation Tar Formation Problem->Tar_Formation Symptom Low_Yield Low Yield Problem->Low_Yield Symptom Unreacted_Isatin Unreacted Isatin Problem->Unreacted_Isatin Symptom Decarboxylation Decarboxylation Problem->Decarboxylation Symptom Solution_Tar Modified Reactant Addition Temperature Control Solvent Optimization pH Control in Workup Tar_Formation->Solution_Tar Leads to Solution_Yield Ensure Complete Isatin Ring Opening Optimize Reactant Stoichiometry Optimize Base Concentration Increase Reaction Time Low_Yield->Solution_Yield Leads to Solution_Isatin Increase Excess of Carbonyl Longer Reaction Time Check Reactant Purity Unreacted_Isatin->Solution_Isatin Leads to Solution_Decarb Avoid Excessive Heating Optimize Reaction Time Decarboxylation->Solution_Decarb Leads to

Caption: Troubleshooting workflow for the Pfitzinger reaction.

References

Technical Support Center: Accurate Quantification of Quinoline-4-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Quinoline-4-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and achieving reliable results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point for a reversed-phase HPLC method for quinoline derivatives like this compound is a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent.[1][2] A common initial mobile phase could be a combination of 0.1% formic acid in water and acetonitrile.[2] Gradient elution is often beneficial for separating compounds with a range of polarities and can help in achieving sharper peaks.[2][3]

Q2: Which organic solvent, acetonitrile or methanol, is better for the analysis of this compound?

Both acetonitrile and methanol can be effective for the separation of quinoline compounds.[1][2] Acetonitrile typically has a lower viscosity, leading to lower backpressure, and a lower UV cutoff, which can be advantageous for detection at lower wavelengths.[1] However, methanol may offer different selectivity and could provide a better separation for specific analytes.[1] The optimal choice often requires empirical testing to determine which solvent provides the best chromatographic results for this compound.[1]

Q3: Why is it important to control the pH of the mobile phase?

Controlling the mobile phase pH is critical because the ionization state of quinoline compounds is pH-dependent.[1][4] For basic compounds like quinolines, using a low pH (typically around 2.5-3.5) mobile phase can protonate the analyte.[4] This suppresses unwanted interactions with residual acidic silanol groups on the silica-based stationary phase, leading to improved peak shape and reduced tailing.[4]

Q4: What are the key parameters to validate for an HPLC method for this compound quantification?

For reliable and accurate results, the HPLC method should be validated according to guidelines from organizations like the ICH.[2] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[2]

  • Linearity: The demonstration of a linear relationship between the analyte concentration and the detector response.[2]

  • Accuracy: The closeness of the measured value to the true value.[2]

  • Precision: The degree of agreement between repeated measurements.[2]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[2]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Peak Shape Problems

Q5: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing for basic compounds like quinolines is a common issue.[5] It can be caused by several factors:

  • Secondary Interactions: Interactions between the basic analyte and acidic residual silanol groups on the column's stationary phase are a primary cause.[5][6]

    • Solution: Operate the mobile phase at a low pH (e.g., 2.5-3.5) to protonate the quinoline and suppress silanol ionization.[4] Using an end-capped column where residual silanols are chemically deactivated is also highly recommended.[1]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[1][7]

    • Solution: Try diluting your sample or reducing the injection volume.[1][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.

    • Solution: Use a guard column to protect the analytical column.[8] If the column is contaminated, flushing it with a strong solvent may help.[9] In case of degradation, the column may need to be replaced.[10]

Q6: I am observing peak fronting for my analyte. What could be the reason?

Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.[1]

    • Solution: Reduce the sample concentration or injection volume.[1]

  • Low Column Temperature: Operating at a low temperature can sometimes contribute to this issue.[1]

    • Solution: Using a column oven to maintain a consistent and slightly elevated temperature (e.g., 30-40°C) can improve peak shape.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Baseline and Retention Time Issues

Q7: My baseline is noisy and drifting. How can I fix this?

A noisy or drifting baseline can interfere with accurate quantification.[11] Common causes and solutions include:

  • Mobile Phase Issues:

    • Cause: Inadequate degassing, contamination, or improper mixing of mobile phase components.[12][13]

    • Solution: Degas the mobile phase thoroughly using methods like sonication or vacuum filtration.[12] Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[12]

  • Detector Problems:

    • Cause: Detector lamp instability or a contaminated flow cell.[12]

    • Solution: Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need replacement. The flow cell can be flushed with a suitable solvent to remove contaminants.

  • Column Equilibration:

    • Cause: Insufficient time for the column to equilibrate with the mobile phase.[12]

    • Solution: Ensure a stable baseline is achieved by flushing the column with the mobile phase for an adequate amount of time before starting the analysis.[2]

Q8: The retention time of my this compound peak is shifting between injections. What is causing this?

Retention time shifts can compromise the reliability of your method.[9] Potential causes include:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[8]

    • Solution: Prepare the mobile phase accurately, preferably by weight. Ensure consistent mixing if using a gradient.

  • Fluctuations in Column Temperature: Temperature variations can affect retention times.[8]

    • Solution: Use a column oven to maintain a constant temperature.[9]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[9]

    • Solution: Monitor column performance with regular system suitability tests. If performance deteriorates significantly, replace the column.

  • Pump Issues: Inconsistent flow from the pump can cause retention time variability.[9]

    • Solution: Check for leaks in the pump and ensure it is delivering a constant flow rate.[9]

Quantitative Data Summary

The following tables provide typical parameters for an HPLC method for quinoline derivatives, which can be adapted for this compound.

Table 1: Typical HPLC Method Parameters

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 30°C[14]
Detection Wavelength Determined by the UV spectrum of this compound (e.g., 225 nm, 270 nm)[2][15]

Table 2: HPLC Method Performance Characteristics

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999[2]Demonstrates a direct proportionality between analyte concentration and instrument response.[2]
Accuracy (% Recovery) 98% - 102%[2]The closeness of the measured value to the true value.[2]
Precision (RSD%) < 2%[2]The degree of agreement among individual test results when the procedure is applied repeatedly.[2]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[2]The lowest amount of analyte that can be detected but not necessarily quantified.[2]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[2]The lowest concentration that can be quantified with acceptable precision and accuracy.[2]

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range.[2]

  • Sample Preparation: The sample preparation method will depend on the matrix. The goal is to extract the analyte and remove interferences.[2] A common approach for solid samples is to dissolve them in a suitable solvent, sonicate, and then filter through a 0.45 µm syringe filter before injection.[2]

Protocol 2: HPLC Analysis Sequence
  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[2]

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[2]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.[2]

  • Sample Injections: Inject the prepared samples.[2]

  • Quality Control: Periodically inject a standard solution to monitor system suitability and retention time stability.[2]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation A Select Column (e.g., C18) B Prepare Mobile Phase (e.g., ACN/H2O with acid) A->B C Prepare Standards & Samples B->C D Equilibrate System C->D E Inject Blank & Standards D->E F Inject Samples E->F G Evaluate Chromatogram (Peak Shape, Resolution) F->G G->B Optimize Mobile Phase H Assess Linearity, Accuracy, Precision G->H Acceptable H->G Re-optimize I Determine LOD & LOQ H->I J Routine Analysis I->J

Caption: Workflow for HPLC method development and validation.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Q1 Is Mobile Phase pH Optimized (Low pH)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is an End-Capped Column Being Used? A1_Yes->Q2 Sol1 Adjust Mobile Phase to pH 2.5-3.5 A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Sample Concentration Too High? A2_Yes->Q3 Sol2 Switch to an End-Capped Column A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Dilute Sample or Reduce Injection Volume A3_Yes->Sol3 End Peak Shape Improved A3_No->End Consider other factors (e.g., column contamination) Sol3->End

Caption: Troubleshooting guide for peak tailing issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Quinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a critical process in the discovery of new therapeutic agents. This guide provides an objective comparison of several prominent methods for quinoline synthesis, focusing on their efficacy through experimental data on yields and reaction conditions. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these synthetic routes.

Overview of Classical Quinoline Synthesis Methods

The choice of a synthetic method for quinoline derivatives is often a balance between the desired substitution pattern, the availability and cost of starting materials, and the required reaction conditions. This comparison focuses on six classical yet widely used methods: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Gould-Jacobs syntheses.[1][2][3]

Quantitative Comparison of Efficacy

The following table summarizes the quantitative data on the efficacy of these methods for the synthesis of representative quinoline derivatives. It is important to note that reaction conditions and yields can vary significantly based on the specific substrates and catalysts used.

Synthesis MethodTarget ProductReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)
Skraup Synthesis QuinolineAniline, Glycerol, NitrobenzeneH₂SO₄, FeSO₄>150 (exothermic)5 hours (reflux)84-91[4]
Doebner-von Miller 2-MethylquinolineAniline, CrotonaldehydeHCl, TolueneReflux4-6 hoursModerate
Combes Synthesis 2,4-DimethylquinolineAniline, AcetylacetoneH₂SO₄Not specifiedNot specifiedGood
Conrad-Limpach 2-Methyl-4-hydroxyquinolineEthyl β-anilinocrotonateDowthermReflux (250-260)10-15 minutes85-90[5]
Friedländer Synthesis Ethyl 2-phenylquinoline-4-carboxylate2-Aminobenzophenone, Ethyl acetoacetateHCl (cat.)Reflux4 hoursGood[6]
Gould-Jacobs Reaction 4,7-Dichloroquinoline3-Chloroaniline, Diethyl ethoxymethylenemalonateNot specifiedHigh TemperatureNot specifiedNot specified

Reaction Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the logical steps involved in each synthesis.

Skraup Synthesis Pathway

The Skraup synthesis is a classic method for producing quinolines, though it is known for its harsh and exothermic reaction conditions.[3][4]

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Skraup Synthesis Reaction Pathway
Doebner-von Miller Synthesis Workflow

This method offers a more versatile route to substituted quinolines compared to the Skraup synthesis.[7]

Doebner_von_Miller_Workflow Start Start Mix Mix Aniline and HCl Start->Mix Reflux Heat to Reflux Mix->Reflux Add Add Crotonaldehyde in Toluene Dropwise Reflux->Add ContinueReflux Reflux for 4-6 hours Add->ContinueReflux Cool Cool to Room Temp. ContinueReflux->Cool Neutralize Neutralize with NaOH Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify (Distillation or Chromatography) Extract->Purify End End Purify->End Friedlander_Synthesis Reactants 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-Methylene Intermediate Aldol Adduct or Schiff Base Reactants->Intermediate Catalyst Acid or Base Catalyst Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

References

A Comparative Guide to the Biological Activities of Quinoline Carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a carbonitrile (-CN) group to the quinoline ring system can significantly influence its physicochemical properties and biological activity. This guide provides an objective comparison of the biological activities of quinoline-4-carbonitrile and its other positional isomers, supported by experimental data from peer-reviewed studies. The focus is on anticancer, antimicrobial, and enzyme-inhibitory activities, providing a resource for researchers in drug discovery and development.

Anticancer Activity

Quinoline carbonitrile derivatives have emerged as a promising class of anticancer agents, primarily acting as kinase inhibitors. The position of the carbonitrile group, along with other substitutions, plays a critical role in their potency and selectivity.

Kinase Inhibition

Many quinoline-based anticancer agents target key kinases in signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Table 1: Anticancer Activity of Quinoline Carbonitrile Derivatives (Kinase Inhibition)

Compound ClassSpecific Derivative ExampleTarget Kinase(s)IC50 (nM)Cancer Cell LineReference
Quinoline-2-carbonitrile Hydroxamic acid derivative 12aTubulin Polymerization, HDAC8, HDAC6, HDAC110.6 (average IC50 against a panel)HT29 (colon)[1]
Quinoline-3-carbonitrile 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrileEGFRPotent Inhibition (IC50 not specified)Not specified[2]
Quinoline-3-carbonitrile EKB-569EGFR (irreversible)Not specifiedNot specified[2]
Quinoline-3-carbonitrile Benzo[g]quinoline-3-carbonitrile derivativeKinases (potent)Not specifiedNot specified[2]
This compound 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivative 45EGFR5Not specified[3]

Note: The data presented is often for derivatives of the parent quinoline carbonitrile isomers, as these are typically the focus of drug development efforts. Direct comparative studies on the anticancer activity of the unsubstituted parent isomers are limited in the available literature.

Signaling Pathways Targeted by Quinoline Kinase Inhibitors

Quinoline derivatives frequently exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinoline Derivatives.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Inhibition Quinoline_Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity

Quinoline carbonitriles have also been investigated for their potential as antimicrobial agents. The position of the carbonitrile group appears to influence the spectrum and potency of their activity.

Table 2: Antimicrobial Activity of Quinoline Carbonitrile Derivatives

Compound ClassSpecific Derivative ExampleTarget Organism(s)MIC (µg/mL)Mechanism of Action (if known)Reference
Quinoline-3-carbonitrile Derivative QD4S. aureus, S. pyogenes, E. coli, S. typhimuriumNot specified (potent)DNA gyrase inhibition[4]
Quinoline-3-carbonitrile 6-methoxyquinoline-3-carbonitrile derivativesGram-positive and Gram-negative bacteria, Fungi0.5 - 1 (for most active compounds)Not specified

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quinoline carbonitrile isomers or derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3][5][6]

  • Formazan Solubilization: The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat cells with Quinoline Compounds Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Measure Measure Absorbance (570 nm) Add_Solubilizer->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

Caption: General workflow for an MTT cell viability assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][4][7]

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the quinoline carbonitrile compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1][4]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[2][4]

Structure-Activity Relationship (SAR) Insights

While direct comparative data for the parent quinoline carbonitrile isomers is limited, some general SAR trends can be inferred from the available literature on their derivatives:

  • Position of the Carbonitrile Group: The position of the nitrile group is critical for activity. For instance, the 3-cyano group in 4-anilinoquinolines is a key feature for their kinase inhibitory activity.[2]

  • Substitutions on the Quinoline Ring: The nature and position of other substituents on the quinoline ring system significantly modulate the biological activity. For example, alkoxy groups at the C-6 and C-7 positions of 4-anilino-3-quinolinecarbonitriles are important for their EGFR inhibitory activity.[2]

  • Substitutions at Other Positions: For kinase inhibitors, the substituent at the 4-position of the quinoline ring is a major determinant of target selectivity.[2]

Conclusion

The available research indicates that quinoline carbonitrile isomers, particularly their derivatives, possess a diverse range of biological activities, with significant potential in the fields of oncology and infectious diseases. Quinoline-3-carbonitrile and this compound derivatives have shown promise as potent kinase inhibitors, while quinoline-3-carbonitrile derivatives have also demonstrated notable antibacterial properties. The position of the carbonitrile group is a key determinant of the type and potency of biological activity.

It is important to note that much of the existing research focuses on substituted derivatives rather than the parent quinoline carbonitrile isomers. Therefore, a direct and comprehensive comparison of the intrinsic biological activity of this compound versus its other positional isomers remains an area for further investigation. Future studies focusing on a systematic comparison of the unsubstituted isomers would provide valuable insights into the fundamental structure-activity relationships of this important chemical scaffold.

References

A Comparative Spectroscopic Analysis of Quinoline-4-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Quinoline-4-carbonitrile and a Comparison with Isoquinoline-1-carbonitrile and 4-Methylquinoline-2-carbonitrile.

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic nitrile with applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data for closely related isomers, Isoquinoline-1-carbonitrile and 4-Methylquinoline-2-carbonitrile, to offer a valuable comparative reference.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers. The data for this compound is predicted based on its structure and known spectroscopic trends for quinolines and aromatic nitriles.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~2230-2240 (strong, sharp)C≡N stretch
~3050-3100 (medium)Aromatic C-H stretch
~1600, 1500, 1450 (medium-strong)Aromatic C=C and C=N ring stretching
~750-850 (strong)Aromatic C-H out-of-plane bending
Isoquinoline-1-carbonitrile 2228C≡N stretch
3060, 3020Aromatic C-H stretch
1595, 1560, 1495Aromatic C=C and C=N ring stretching
750, 830Aromatic C-H out-of-plane bending
4-Methylquinoline-2-carbonitrile 2235C≡N stretch
2920, 2850Aliphatic C-H stretch (from methyl group)
3070, 3030Aromatic C-H stretch
1610, 1570, 1500Aromatic C=C and C=N ring stretching
760, 840Aromatic C-H out-of-plane bending

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound (Predicted) ~8.9 (d)DoubletH2
~8.2 (d)DoubletH8
~7.8-8.0 (m)MultipletH5, H7
~7.6 (t)TripletH6
~7.5 (d)DoubletH3
Isoquinoline-1-carbonitrile 8.52 (d)DoubletH8
8.25 (d)DoubletH3
7.95 (d)DoubletH5
7.80 (t)TripletH7
7.65 (t)TripletH6
7.58 (d)DoubletH4
4-Methylquinoline-2-carbonitrile 8.05 (d)DoubletH8
7.80 (s)SingletH3
7.70 (t)TripletH7
7.55 (t)TripletH6
7.45 (d)DoubletH5
2.65 (s)SingletCH₃

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~150C2, C8a
~148C4
~133, 130, 129, 128, 125Aromatic CH
~122C4a
~117C≡N
~115C3
Isoquinoline-1-carbonitrile 151.5C8a
142.1C1
136.4, 130.3, 128.9, 128.0, 127.5, 124.2Aromatic CH
127.8C4a
117.8C≡N
4-Methylquinoline-2-carbonitrile 159.0C2
147.5C8a
144.0C4
130.0, 129.5, 127.0, 126.5, 124.0Aromatic CH
122.0C4a
118.0C≡N
18.5CH₃

Table 4: Mass Spectrometry (EI-MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 154 [M]⁺127 [M-HCN]⁺, 101, 75
Isoquinoline-1-carbonitrile 154 [M]⁺127 [M-HCN]⁺, 101, 75
4-Methylquinoline-2-carbonitrile 168 [M]⁺167 [M-H]⁺, 141 [M-HCN]⁺, 115

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of significant absorption bands are identified and reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • Mass Analysis: The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR_Interp Functional Group Identification (e.g., -C≡N, Aromatic Rings) IR->IR_Interp NMR_Interp Proton & Carbon Environment Analysis, Connectivity NMR->NMR_Interp MS_Interp Molecular Weight & Fragmentation Pattern MS->MS_Interp Structure_Elucidation Structure Confirmation IR_Interp->Structure_Elucidation NMR_Interp->Structure_Elucidation MS_Interp->Structure_Elucidation

Caption: A workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This guide provides a foundational spectroscopic profile of this compound through a combination of predictive data and comparative analysis with its isomers. The presented data and experimental protocols offer a valuable resource for researchers in the identification and characterization of this and related compounds. The distinct spectroscopic signatures of each isomer, particularly in their NMR spectra, highlight the power of these techniques in unambiguous structure elucidation. As experimental data for this compound becomes publicly available, this guide can be further refined to provide an even more precise reference for the scientific community.

comparative study of the anticancer activity of novel quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anticancer activities of newly developed quinoline-based compounds, supported by experimental data and mechanistic insights.

In the ongoing quest for more effective and targeted cancer therapies, quinoline derivatives have emerged as a promising class of compounds with significant anticancer potential. Their diverse mechanisms of action, including the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis, make them a focal point of contemporary drug discovery research.[1][2] This guide provides a comparative study of the anticancer activity of select novel quinoline derivatives, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of Novel Quinoline Derivatives

The in vitro cytotoxic activity of novel quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data presented below summarizes the IC50 values for promising quinoline-chalcone and quinoline-carboxamide derivatives.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.385-Fluorouracil6.22
HCT-116 (Colon)5.345-Fluorouracil10.4
MCF-7 (Breast)5.215-Fluorouracil11.1
Quinoline-Chalcone Hybrid Compound 39A549 (Lung)1.91Doxorubicin-
Quinoline-Chalcone Hybrid Compound 40K-562 (Leukemia)5.29Doxorubicin-
Schiff's Base Quinoline Derivative Compound 4eHT29 (Colon)4.7--
MDA-MB-231 (Breast)4.6--
7-alkoxy-4-aminoquinoline Compound 10gVarious Human Tumor Cell Lines< 1.0--

This table summarizes the 50% inhibitory concentration (IC50) values for various novel quinoline derivatives against several cancer cell lines. A lower IC50 value indicates greater potency.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the anticancer activity of quinoline derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and a positive control (e.g., 5-Fluorouracil) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the quinoline derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the quinoline derivative for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanistic Insights and Signaling Pathways

Novel quinoline derivatives exert their anticancer effects through various mechanisms. For instance, some quinoline-chalcone derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[3] This is often associated with the upregulation of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP.[3] Furthermore, some derivatives can induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.[3]

Below are diagrams illustrating a proposed signaling pathway for apoptosis induction, a general experimental workflow for evaluating anticancer activity, and the logical relationship between a quinoline derivative and its cellular effects.

G cluster_0 Quinoline Derivative Quinoline Derivative ROS Generation ROS Generation Quinoline Derivative->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis G cluster_1 Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay (Viability) MTT Assay (Viability) Compound Treatment->MTT Assay (Viability) Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) Compound Treatment->Flow Cytometry (Cell Cycle) Annexin V/PI Assay (Apoptosis) Annexin V/PI Assay (Apoptosis) Compound Treatment->Annexin V/PI Assay (Apoptosis) Data Analysis Data Analysis MTT Assay (Viability)->Data Analysis Flow Cytometry (Cell Cycle)->Data Analysis Annexin V/PI Assay (Apoptosis)->Data Analysis G cluster_2 Quinoline Derivative Treatment Quinoline Derivative Treatment Inhibition of Cell Proliferation Inhibition of Cell Proliferation Quinoline Derivative Treatment->Inhibition of Cell Proliferation Induction of G2/M Phase Arrest Induction of G2/M Phase Arrest Quinoline Derivative Treatment->Induction of G2/M Phase Arrest Induction of Apoptosis Induction of Apoptosis Quinoline Derivative Treatment->Induction of Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Inhibition of Cell Proliferation->Tumor Growth Inhibition Induction of G2/M Phase Arrest->Inhibition of Cell Proliferation Induction of Apoptosis->Inhibition of Cell Proliferation

References

Validating the Structure of Synthesized Quinoline-4-carbonitrile: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized quinoline-4-carbonitrile, with its isomer quinoline-2-carbonitrile serving as a key comparator. By presenting experimental data and detailed methodologies, this document aims to facilitate accurate structural elucidation and characterization.

The quinoline scaffold is a privileged structure in medicinal chemistry, and the precise positioning of functional groups can dramatically alter a compound's biological activity. Therefore, distinguishing between isomers such as this compound and quinoline-2-carbonitrile is of paramount importance. This guide outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a clear framework for structural validation.

Comparative Spectroscopic Analysis

The following tables summarize the expected and reported spectroscopic data for this compound and its positional isomer, quinoline-2-carbonitrile. These values serve as a benchmark for researchers to compare against their experimental findings.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)
Proton Position This compound (Predicted Chemical Shift, δ ppm) Quinoline-2-carbonitrile (Reported Chemical Shift, δ ppm) Key Differentiation Points
H2~8.9 (d)-The downfield signal of H2 in the 4-isomer is absent in the 2-isomer.
H3~7.8 (d)~7.7 (d)The chemical shift of H3 is influenced by the nitrile group's position.
H5~8.2 (d)~8.2 (d)Similar chemical shifts are expected for protons on the benzo-ring.
H6~7.7 (t)~7.6 (t)
H7~7.9 (t)~7.8 (t)
H8~8.1 (d)~8.0 (d)

Note: Predicted values are based on established principles of NMR spectroscopy for quinoline derivatives. Reported values for quinoline-2-carbonitrile are compiled from available literature. The coupling constants (J values) will also be critical for unambiguous assignment.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported)
Carbon Position This compound (Predicted Chemical Shift, δ ppm) Quinoline-2-carbonitrile (Reported Chemical Shift, δ ppm) Key Differentiation Points
C2~150~132 (CN)The position of the carbon bearing the nitrile group is a primary differentiator.
C3~122~129
C4~135 (CN)~150The carbon attached to the nitrile group will have a distinct chemical shift.
C4a~148~148
C5~129~129
C6~128~128
C7~130~130
C8~125~125
C8a~149~149
CN~118~118The nitrile carbon itself will have a characteristic chemical shift.

Note: The chemical shifts of the quaternary carbons (C4, C4a, C8a, and the CN carbon) are particularly diagnostic for distinguishing between the two isomers.

Table 3: Mass Spectrometry Data
Analysis This compound Quinoline-2-carbonitrile Key Differentiation Points
Molecular Ion (M⁺) m/z 154m/z 154Both isomers have the same molecular weight.
Key Fragments Expected loss of HCN (m/z 127)Loss of HCN (m/z 127)While the primary fragments may be similar, their relative intensities can differ.
Subtle differences in fragmentation pathways may be observed in high-resolution MS/MS experiments.
Table 4: Infrared (IR) Spectroscopy Data
Functional Group This compound (Expected Wavenumber, cm⁻¹) Quinoline-2-carbonitrile (Reported Wavenumber, cm⁻¹) Key Differentiation Points
C≡N Stretch ~2230~2235The nitrile stretch is a sharp, intense band and its exact position can be subtly influenced by its electronic environment.
C=N Stretch (ring) ~1600-1500~1600-1500Characteristic quinoline ring vibrations.
Aromatic C-H Stretch ~3100-3000~3100-3000
Aromatic C-H Bend ~850-750~850-750The out-of-plane bending patterns can provide clues about the substitution pattern.

Experimental Protocols

Accurate data acquisition is fundamental to successful structure validation. The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a range of 0-10 ppm.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum over a range of 0-160 ppm.

    • A proton-decoupled experiment is standard.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is required. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) to generate a fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl), or a solution can be analyzed in a suitable cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

Structural Validation Workflow Structural Validation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI/ESI, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Compare_Literature Comparison with Literature Data (this compound) NMR->Compare_Literature Compare_Isomer Comparison with Alternative Structures (e.g., Quinoline-2-carbonitrile) NMR->Compare_Isomer MS->Compare_Literature MS->Compare_Isomer IR->Compare_Literature IR->Compare_Isomer Structure_Confirmation Structure Confirmed Compare_Literature->Structure_Confirmation Data Match Structure_Incorrect Structure Not Confirmed Re-evaluate Synthesis/Purification Compare_Literature->Structure_Incorrect Data Mismatch Compare_Isomer->Structure_Confirmation Data Distinct Compare_Isomer->Structure_Incorrect Data Matches Alternative

A Comparative Guide to the Antibacterial Activity of Quinoline-3-carbonitrile and Quinoline-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structural isomers is critical. This guide provides a comparative analysis of the antibacterial properties of quinoline-3-carbonitrile and quinoline-4-carbonitrile derivatives, drawing upon available experimental data. A significant data gap exists in the scientific literature regarding the antibacterial activity of the parent this compound, precluding a direct comparison of the unsubstituted molecules. This guide, therefore, focuses on the existing research on their substituted analogues.

Executive Summary

Current research predominantly supports the antibacterial potential of quinoline-3-carbonitrile derivatives, with numerous studies demonstrating their efficacy against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some of these derivatives involves the inhibition of bacterial DNA gyrase. In contrast, there is a notable scarcity of published data on the antibacterial activity of this compound and its derivatives, making a direct, evidence-based comparison challenging. This document summarizes the available data for quinoline-3-carbonitrile derivatives and highlights the need for further investigation into the 4-carbonitrile isomer.

Antibacterial Activity of Quinoline-3-Carbonitrile Derivatives

Derivatives of quinoline-3-carbonitrile have been the subject of multiple studies investigating their antimicrobial properties. These compounds have shown a broad spectrum of activity, with specific derivatives exhibiting potent inhibition of various bacterial strains.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of several quinoline-3-carbonitrile derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values. The following table summarizes representative data from the literature. It is important to note that the activity is highly dependent on the specific substitutions on the quinoline core.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Novel Quinolone-3-carbonitrile derivativesStaphylococcus aureus3.13 - 100[1]
Escherichia coli3.13 - 100[1]
6-methoxyquinoline-3-carbonitrile derivativesStreptococcus pneumoniae0.66 - 5.29
Bacillus subtilis0.66 - 5.29
Pseudomonas aeruginosa0.66 - 5.29
Escherichia coli0.66 - 5.29
Quinoline-3-carbonitrile derivativesStaphylococcus aureusModerate to Good[2]
Streptococcus pyogenesModerate to Good[2]
Escherichia coliModerate to Good[2]
Salmonella typhimuriumModerate to Good[2]

Note: The wide range of MIC values reflects the diversity of the tested derivatives and bacterial strains. For detailed information on specific compounds, consulting the primary literature is recommended.

Putative Mechanism of Action: DNA Gyrase Inhibition

For some quinoline-based antibiotics, the primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Molecular docking studies on certain quinoline-3-carbonitrile derivatives suggest a similar mechanism, where the molecule interacts with the active site of DNA gyrase, leading to bacterial cell death.[2]

DNA_Gyrase_Inhibition Quinoline-3-carbonitrile_Derivative Quinoline-3-carbonitrile_Derivative DNA_Gyrase DNA_Gyrase Quinoline-3-carbonitrile_Derivative->DNA_Gyrase Binds to DNA_Replication_Blocked DNA_Replication_Blocked DNA_Gyrase->DNA_Replication_Blocked Inhibition of Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Blocked->Bacterial_Cell_Death Leads to

Caption: Proposed mechanism of action for certain quinoline-3-carbonitrile derivatives.

Antibacterial Activity of this compound: A Research Gap

Experimental Protocols

The evaluation of antibacterial activity for quinoline derivatives typically follows standardized microbiological methods.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of Quinoline Compound Inoculation Inoculation of Microtiter Plate Wells Serial_Dilution->Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum Preparation Bacterial_Inoculum->Inoculation Incubation Incubation at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: General workflow for the broth microdilution method to determine MIC.

Agar Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with bacteria. The size of the zone of inhibition around the disk indicates the antibacterial activity.

Conclusion and Future Directions

The available evidence strongly suggests that quinoline-3-carbonitrile derivatives are a promising class of compounds with a broad spectrum of antibacterial activity. The proposed inhibition of DNA gyrase provides a rational basis for their mechanism of action. However, the stark absence of data for this compound highlights a significant gap in the current understanding of quinoline structure-activity relationships.

To provide a comprehensive comparison and unlock the full potential of quinoline-based antibacterials, future research should prioritize the following:

  • Synthesis and antibacterial screening of this compound and its derivatives.

  • Direct comparative studies of the antibacterial activity of quinoline-3-carbonitrile and this compound isomers and their corresponding derivatives.

  • Elucidation of the mechanism of action for any active this compound compounds.

Such studies will be invaluable for guiding the rational design of novel and more effective quinoline-based antibacterial agents.

References

A Comparative Guide to Assessing the Purity of Commercially Available Quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline-4-carbonitrile is a vital heterocyclic scaffold in medicinal chemistry, serving as a key building block for the synthesis of various pharmacologically active agents, including kinase inhibitors for cancer therapy.[1][2] The purity of this starting material is paramount, as even trace impurities can lead to unforeseen side reactions, alter biological activity, and compromise the integrity of research data and the safety of potential drug candidates.[3] This guide provides a comparative overview of essential analytical methods for assessing the purity of commercially sourced this compound, complete with detailed experimental protocols and data presentation formats.

Commercial Availability and Stated Purity

This compound is available from numerous chemical suppliers. The stated purity typically ranges from 95% to 97%, however, this value is often determined by a single method and may not account for all potential impurities, such as residual solvents or inorganic materials.[4][5][6] A multi-pronged analytical approach is therefore recommended for a comprehensive purity assessment.

Table 1: Comparison of Purity Assessment Methods

Analytical Method Principle Information Provided Pros Cons Typical Limit of Quantification (LOQ)
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Potency, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).[7]High resolution, high sensitivity, excellent for quantitative analysis of UV-active compounds.[4][6]Not suitable for volatile compounds or impurities lacking a UV chromophore; requires method development.[7]~0.01 - 0.1%
qNMR Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[8]Absolute purity (mass/mass %), structural confirmation, and identification/quantification of organic impurities and residual solvents.Provides an absolute purity value without needing a reference standard of the analyte itself. Nondestructive and highly accurate.[8][9]Lower sensitivity than HPLC for trace impurities; requires a high-purity internal standard that does not overlap with analyte signals.~0.1 - 1%
GC-MS Separation of volatile compounds in the gas phase followed by detection with mass spectrometry.Identification and quantification of volatile and semi-volatile organic impurities, particularly residual solvents from synthesis.[10][11]Excellent for volatile compounds; mass spectrometry provides definitive identification of impurities.[10]Not suitable for non-volatile or thermally unstable compounds.~ppm levels for most solvents

Experimental Workflow for Purity Assessment

The following diagram outlines a comprehensive workflow for the rigorous purity assessment of commercially acquired this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting S1 Receive Commercial This compound Samples (Suppliers A, B, C) S2 Prepare Stock Solutions (e.g., in Acetonitrile or DMSO-d6) S1->S2 T1 HPLC-UV Analysis (Organic Impurities) S2->T1 T2 qNMR Analysis (Absolute Purity & Solvents) S2->T2 T3 GC-MS Analysis (Residual Solvents) S2->T3 D1 Calculate % Purity (Area Normalization) T1->D1 D2 Calculate Absolute % Purity (vs. Internal Standard) T2->D2 D3 Quantify Solvents (vs. Standard Curve) T3->D3 R1 Compile Comparative Purity Report D1->R1 D2->R1 D3->R1

Caption: Workflow for comprehensive purity analysis.

Comparative Data Summary

The following table presents hypothetical purity data for this compound from three different commercial suppliers, as determined by the analytical methods described.

Table 2: Hypothetical Purity Analysis of Commercial this compound

Supplier Stated Purity (%) Purity by HPLC-UV (%) (Area Normalization)Purity by qNMR (%) (Absolute, vs. Maleic Anhydride)Major Impurity Identified Residual Solvents (GC-MS, ppm)
Supplier A 9798.598.2Unidentified (RRT 1.15)Toluene (150 ppm)
Supplier B ≥9596.295.8Quinoline-4-carboxylic acidDichloromethane (80 ppm)
Supplier C 9799.198.9None Detected >0.1%Acetone (55 ppm)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for the quantification of non-volatile organic impurities.

  • Instrumentation: HPLC system equipped with a PDA or UV detector.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.[12]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 10 mL volumetric flask to achieve a concentration of 1.0 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100.

    • Perform peak purity analysis using the PDA detector to check for co-eluting impurities.[13][14]

Quantitative NMR (qNMR) Spectroscopy

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.[9]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents: Deuterated solvent (DMSO-d6), high-purity internal standard (e.g., Maleic Anhydride).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same NMR tube.

    • Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., a proton in the aromatic region) and a signal from the internal standard (Maleic Anhydride singlet at ~6.3 ppm).

    • Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This protocol is for the identification and quantification of volatile impurities.

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer detector.

  • Reagents: Dimethyl sulfoxide (DMSO).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO and cap the vial immediately.

    • Prepare a blank (DMSO only) and standard vials containing known amounts of expected solvents.

  • Instrumental Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split, Temperature 250°C.

    • Oven Program: 40°C for 10 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

    • Headspace Conditions: Vial equilibration at 80°C for 20 minutes.

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C.

    • Mass Range: 35-350 amu.

  • Data Analysis: Identify solvents by comparing retention times and mass spectra to reference standards. Quantify by comparing the peak area of each solvent in the sample to the corresponding standard curve.

Relevance in Drug Development

This compound and its derivatives are often investigated as inhibitors of critical signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] The purity of the inhibitor is crucial for accurately determining its potency (e.g., IC₅₀ values) and understanding its mechanism of action.

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->Dimer Blocks Pocket

Caption: Simplified EGFR signaling pathway.

References

Computational Docking of Quinoline-4-Carbonitrile and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of computational docking studies involving quinoline-4-carbonitrile and its structurally similar analogs, such as quinoline-3-carbonitrile and quinoline-4-carboxamide, with various protein targets. The quinoline scaffold is a versatile nucleus in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns between small molecules and their biological targets, thereby guiding the design of new therapeutic agents.[3][4]

This document summarizes quantitative data from several in silico studies, details common experimental protocols, and visualizes key workflows and biological pathways to assist researchers, scientists, and drug development professionals in this area.

Data Presentation: Comparative Docking Performance

The following tables summarize the docking performance of various quinoline-carbonitrile and related derivatives against key protein targets implicated in diseases like cancer. The data is compiled from multiple studies to facilitate a comparative analysis.

Table 1: Docking Performance of Quinoline Derivatives Against Cancer-Related Kinases

Quinoline Derivative/AnalogTarget ProteinPDB IDDocking Score / Binding Affinity (kcal/mol)Reference
Quinolin-4(1H)-one derivative (Q2)VEGFR-2Not Specified-14.65[5]
Quinolin-4(1H)-one derivative (Q6)VEGFR-2Not Specified-11.31[5]
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrileEGFRNot Specified(IC50 = 5 nM)[2]
Pyrano[3,2-c]quinoline analog (2a-c)DNA-TopoisomeraseNot Specified-7.5 to -8.3[6]
Pyrazoline-containing quinoline derivative (Comp. 4)HIV Reverse Transcriptase4I2P-10.67[7]
Pyrazoline-containing quinoline derivative (Comp. 5)HIV Reverse Transcriptase4I2P-10.38[7]

Table 2: Docking Performance of Quinoline Derivatives Against Other Protein Targets

Quinoline Derivative/AnalogTarget ProteinPDB IDDocking Score / Binding Affinity (kcal/mol)Reference
2H-thiopyrano[2,3-b]quinoline derivative (1)CB1a2IGR-5.3[8]
2H-thiopyrano[2,3-b]quinoline derivative (4)CB1a2IGR-6.1[8]
Quinoline-amidrazone hybrid (10d)c-Abl Kinase1IEPNot Specified (High Libdock Score)[9]
Levofloxacin (Quinoline-based drug)Human Kallikrein 7Not Specified-6.6[10]

Experimental Protocols

The methodologies for computational docking studies, while varying slightly between research groups, generally follow a standardized workflow. The protocols detailed below are synthesized from methodologies reported in studies on quinoline derivatives.[4][8][11][12]

1. Protein Preparation:

  • Source: The three-dimensional crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB).[12]

  • Processing: The protein structures are prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and filling in missing side chains and loops.

  • Minimization: The energy of the prepared protein structure is minimized using force fields like OPLS (Optimized Potentials for Liquid Simulations) to relieve any steric clashes and achieve a more stable conformation. This is often done using tools like the Protein Preparation Wizard in Schrödinger Suite or similar modules in other software.[11]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemBioOffice, MarvinSketch) and converted to 3D structures.[11][13]

  • Optimization: The ligands are prepared by generating possible ionization states at a physiological pH (e.g., 7.4), creating tautomers, and generating low-energy 3D conformations.[13] The geometry is then optimized using computational methods. This step is crucial for ensuring the ligand conformation is energetically favorable before docking. Tools like LigPrep (Schrödinger) or OpenBabel are commonly used.[11][13]

3. Receptor Grid Generation and Active Site Definition:

  • Grid Box: A receptor grid or box is generated around the active site of the target protein. The size and center of this grid are defined to encompass the binding pocket where the native ligand binds or a predicted allosteric site.[11]

  • Active Site Identification: The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure or through literature analysis of key catalytic or binding residues.[11]

4. Molecular Docking Simulation:

  • Software: Docking is performed using software such as AutoDock Vina, GLIDE (Schrödinger), or LibDock.[9][12]

  • Algorithm: The software's algorithm systematically samples different conformations and orientations of the ligand within the defined active site. It then calculates the binding affinity or docking score for each "pose" using a specific scoring function.[4]

  • Scoring: The docking score, typically expressed in kcal/mol, estimates the binding free energy of the ligand-protein complex. More negative scores generally indicate a higher predicted binding affinity.[8]

  • Pose Selection: The best-docked poses (usually 5-10) are saved for further analysis based on their scores and interaction patterns.[3]

5. Post-Docking Analysis:

  • Interaction Analysis: The top-scoring poses are visualized to analyze the specific molecular interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking.[8]

  • Validation: The docking protocol is often validated by redocking the native co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9]

Mandatory Visualizations

Computational Docking Workflow

The following diagram illustrates the typical workflow for a computational molecular docking study, from initial preparation to final analysis.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase Target Target Protein Selection (e.g., from PDB) TargetPrep Protein Preparation (Add H, remove water) Target->TargetPrep Ligand Ligand Design/Selection (this compound) LigandPrep Ligand Preparation (Energy Minimization) Ligand->LigandPrep Grid Grid Generation (Define Active Site) TargetPrep->Grid Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Grid->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Visualization Pose Visualization (H-bonds, Hydrophobic) Scoring->Visualization Hit Hit Identification Visualization->Hit

Caption: A generalized workflow for computational molecular docking studies.

EGFR Signaling Pathway

Quinoline derivatives have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression.[2][14] The diagram below shows a simplified representation of the EGFR signaling cascade, which is often targeted by these compounds.

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Quinoline Quinoline-Carbonitrile Inhibitor Quinoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by quinoline-based inhibitors.

References

A Comparative Guide to the Mechanisms of Action of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse mechanisms of action. From classic antimalarials to modern targeted cancer therapies, quinoline-based inhibitors modulate a wide array of biological processes. This guide provides an objective comparison of the mechanisms of action for distinct classes of quinoline inhibitors, supported by quantitative data and detailed experimental protocols to aid in research and development.

Antimalarial Quinolines: Heme Detoxification Inhibitors

The earliest and most well-known application of quinoline-based drugs is in the treatment of malaria. Compounds like chloroquine, quinine, and mefloquine share a common, though not identical, mechanism centered on disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Mechanism of Action: Inside the acidic food vacuole of the Plasmodium parasite, hemoglobin from the host's red blood cells is digested, releasing large quantities of toxic free heme.[1] To protect itself, the parasite polymerizes this heme into an inert, crystalline hemozoin (the "malaria pigment").[2] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole.[3] There, it is thought to cap the growing hemozoin crystals and bind to free heme, preventing its polymerization.[4] This leads to a buildup of toxic heme, which damages parasite membranes and results in cell lysis.[5][6] While mefloquine and quinine also inhibit hemozoin formation, their mechanisms are considered more complex and may involve other targets, such as the parasite's 80S ribosome to inhibit protein synthesis.[7][8]

G cluster_RBC Infected Red Blood Cell cluster_vacuole Parasite Food Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hb->Heme Digestion Polymerase Heme Polymerase (Biocrystallization) Heme->Polymerase Lysis Parasite Lysis Heme->Lysis Membrane Damage Hz Hemozoin (Non-toxic Crystal) Polymerase->Hz CQ_out Chloroquine CQ_in Chloroquine (Accumulates) CQ_out->CQ_in Ion Trapping CQ_in->Polymerase Inhibits

Caption: Mechanism of Chloroquine in the Plasmodium food vacuole.
Data Presentation: Heme Polymerization Inhibition

The efficacy of antimalarial quinolines is often quantified by their half-maximal inhibitory concentration (IC50) in heme polymerization assays.

CompoundAssay TypeIC50 (µM)Target OrganismCitation
ChloroquineTween 20-induced252 ± 49In vitro[2]
QuinineTween 20-induced365 ± 103In vitro[2]
MefloquineTween 20-induced315 ± 123In vitro[2]
AmodiaquineTween 20-induced167 ± 59In vitro[2]
ChloroquineHeme Polymerization11 - 46In vitro[1]
Experimental Protocol: Heme Polymerization Inhibition Assay (Colorimetric)

This protocol is adapted from methods that measure the inhibition of β-hematin (synthetic hemozoin) formation.[2][9][10]

  • Preparation of Reagents:

    • Hematin Stock: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 1-4 mM.

    • Acetate Buffer: Prepare a 1 M sodium acetate buffer, pH 4.8.

    • Inhibitor Solutions: Dissolve quinoline compounds in an appropriate solvent (e.g., DMSO, methanol, or dilute acid) to create a stock solution, from which serial dilutions are made.

    • Assay Buffer: Dilute hematin stock to a final concentration of ~100 µM in the acetate buffer just before use.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the hematin assay buffer to each well.

    • Add 50 µL of the inhibitor solutions at various concentrations to the wells. Include a positive control (e.g., chloroquine) and a negative control (solvent only).

    • To initiate the polymerization reaction, add 50 µL of glacial acetic acid (pH ~2.6).

    • Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.

  • Quantification:

    • Centrifuge the plate at 8000 rpm for 10 minutes to pellet the β-hematin crystals.

    • Carefully remove the supernatant. Wash the pellet three times with 200 µL of DMSO, centrifuging after each wash to remove unreacted heme.

    • Dissolve the final pellet in 200 µL of 0.1 M NaOH to de-polymerize the β-hematin back to monomeric heme.

    • Read the absorbance of the dissolved heme solution at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Anti-mycobacterial Diarylquinolines: ATP Synthase Inhibitors

A newer class of quinoline-based drugs, the diarylquinolines, has been critical in treating multidrug-resistant tuberculosis. Bedaquiline is the flagship compound in this class.

Mechanism of Action: Bedaquiline specifically targets the F-ATP synthase of Mycobacterium tuberculosis (Mtb), an enzyme essential for generating the cell's energy supply in the form of ATP.[11] It functions by binding to the proton-translocating c-ring of the F-O-subunit of the enzyme.[12] This binding event stalls the rotation of the c-ring, which in turn inhibits the catalytic activity of the F1 subunit, leading to a rapid depletion of bacterial ATP and subsequent cell death.[13][14] Evidence also suggests potential interaction with the ε-subunit, which links c-ring rotation to ATP synthesis.[15][16]

G cluster_membrane Mycobacterial Inner Membrane cluster_F0 F-O Subunit (Rotor) cluster_F1 F-1 Subunit (Stator) Proton_out H+ c_ring c-ring Proton_out->c_ring Proton Motive Force Proton_in H+ alpha_beta α3β3 Headpiece (Catalytic Site) c_ring->alpha_beta Rotation ATP ATP alpha_beta->ATP Synthesis ADP ADP + Pi ADP->alpha_beta BDQ Bedaquiline BDQ->c_ring Binds & Stalls Rotation

Caption: Bedaquiline inhibits the mycobacterial F-ATP synthase.
Data Presentation: ATP Synthase Inhibition

The potency of diarylquinolines is determined by their ability to inhibit ATP synthesis in mycobacterial preparations.

CompoundAssay SystemIC50 (nM)Target OrganismCitation
BedaquilineM. phlei IMVs20 - 25Mycobacterium phlei[17]
BedaquilineM. smegmatis IMVs2.5 - 12.9Mycobacterium smegmatis[17]
SQ31fM. smegmatis IMVs38Mycobacterium smegmatis[18]
AlMF1Recombinant Mtb F-ATP Synthase~10,000Mycobacterium tuberculosis[19]
EGCGMtb IMVs~10,000Mycobacterium tuberculosis[12]

IMVs: Inverted Membrane Vesicles

Experimental Protocol: Mycobacterial ATP Synthase Activity Assay

This protocol measures ATP synthesis in inverted membrane vesicles (IMVs) using a luciferin/luciferase-based luminescence assay.[17]

  • Preparation of Reagents:

    • IMVs: Prepare IMVs from Mycobacterium species (e.g., M. phlei or M. smegmatis) using methods such as French press disruption followed by ultracentrifugation.

    • Reaction Buffer: 20 mM tricine-KOH (pH 7.5), 0.1 M NaCl, 5 mM KPi, 5 mM MgCl2.

    • Substrates: 50 µM ADP.

    • Detection Reagents: 12.5 mM luciferin and 25 ng of luciferase.

    • Inhibitor Solutions: Prepare serial dilutions of bedaquiline or other test compounds in an appropriate solvent.

  • Assay Procedure:

    • In a luminometer-compatible plate or tube, mix 290 µL of reaction buffer with 50 µg of IMVs.

    • Add the inhibitor solution at the desired final concentration. Include appropriate controls (e.g., vehicle only, known inhibitor).

    • Add the ADP, luciferin, and luciferase to the mixture.

    • Initiate the reaction by adding a respiratory substrate (e.g., succinate) to generate a proton motive force.

  • Quantification:

    • Immediately begin monitoring the increase in luminescence using a luminometer. The light output is directly proportional to the rate of ATP synthesis.

    • Record the reaction kinetics over a period of 10-20 minutes.

  • Data Analysis:

    • Determine the initial rate of ATP synthesis from the slope of the luminescence curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-Cancer Quinolines: Tyrosine Kinase Inhibitors

Many modern quinoline derivatives have been developed as potent inhibitors of protein tyrosine kinases (TKs), which are critical drivers of cancer cell growth, proliferation, and survival. Cabozantinib is a prominent example of a multi-tyrosine kinase inhibitor.

Mechanism of Action: Cabozantinib is an ATP-competitive inhibitor that potently targets multiple receptor tyrosine kinases, including MET, VEGFR-1/-2/-3, and AXL.[20] These kinases are key components of signaling pathways that regulate tumor angiogenesis (new blood vessel formation), invasion, and metastasis.[21] By simultaneously blocking these crucial pathways, cabozantinib can reduce tumor vascularization, inhibit tumor cell motility, and induce apoptosis, making it an effective therapy for various cancers, including renal cell carcinoma and medullary thyroid cancer.[22][23]

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K PI3K/AKT Pathway VEGFR->PI3K Angio Angiogenesis VEGFR->Angio MET MET MET->PI3K RAS RAS/MAPK Pathway MET->RAS Invasion Invasion/ Metastasis MET->Invasion AXL AXL AXL->PI3K AXL->Invasion Prolif Proliferation/ Survival PI3K->Prolif RAS->Prolif Cabo Cabozantinib Cabo->VEGFR Inhibits Cabo->MET Inhibits Cabo->AXL Inhibits

Caption: Cabozantinib inhibits multiple tyrosine kinase pathways.
Data Presentation: Kinase Inhibition

The potency of cabozantinib is defined by its IC50 values against a panel of purified kinase enzymes or in cell-based phosphorylation assays.

Target KinaseAssay TypeIC50 (nM)Citation
VEGFR2Cell-free0.035[5][21][24]
METCell-free1.3[5][21][24]
RETCell-free5.2[5][7]
KITCell-free4.6[5][21]
AXLCell-free7[5][21]
FLT3Cell-free11.3[5][21]
TIE2Cell-free14.3[5][21]
E98NT cellsMTT (Proliferation)89[25]
Experimental Protocol: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol determines an inhibitor's ability to block the phosphorylation of a target kinase and its downstream effectors in intact cells.[14][25]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one that overexpresses the target kinase) in 6-well plates until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the quinoline inhibitor (e.g., cabozantinib) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., HGF for MET, VEGF for VEGFR) for 10-15 minutes to induce kinase phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-MET) and a total protein antibody for the same kinase as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescent (ECL) substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Determine the concentration of the inhibitor that reduces the phosphorylation signal by 50% (IC50).

Anti-Cancer Quinolines: Topoisomerase Inhibitors

Certain quinoline derivatives function as topoisomerase inhibitors, a class of anti-cancer agents that interfere with the enzymes managing DNA topology.

Mechanism of Action: DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoils, that arise during replication and transcription.[26] They work by creating transient breaks in the DNA backbone. Topoisomerase I (Topo I) creates single-strand breaks.[27] Quinoline-based Topo I inhibitors act as "poisons" by stabilizing the "cleavable complex," an intermediate state where the enzyme is covalently bound to the broken DNA strand.[13] This prevents the re-ligation of the DNA, leading to an accumulation of single-strand breaks which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[27]

G cluster_workflow Topoisomerase I Catalytic Cycle DNA_super Supercoiled DNA TopoI Topoisomerase I (Topo I) DNA_super->TopoI Binding Cleavable_complex Cleavable Complex (Topo I covalently bound to nicked DNA) TopoI->Cleavable_complex 1. Cleavage (Nick) DNA_relaxed Relaxed DNA Cleavable_complex->DNA_relaxed 2. Re-ligation Apoptosis DNA Damage & Apoptosis Cleavable_complex->Apoptosis Re-ligation Fails Inhibitor Quinoline Topo I Inhibitor Inhibitor->Cleavable_complex Traps/Stabilizes

Caption: Workflow for Topoisomerase I inhibition by quinolines.
Data Presentation: Topoisomerase Inhibition & Cytotoxicity

The activity of these inhibitors is measured by their ability to inhibit the enzyme in vitro or by their cytotoxic effect (IC50) on cancer cell lines.

CompoundAssay TypeIC50 (µM)Cell LineCitation
WN191Cell Viability (MTS)0.58MCF-7 (Breast)[27]
WN191Cell Viability (MTS)1.12MDA-MB-231 (Breast)[27]
WN191Cell Viability (MTS)0.53HT-29 (Colorectal)[27]
MC-5-2Cell Viability (ATP)< 10 (approx.)MDA-MB-231 (Breast)[28]
CY13IICell Proliferation (MTT)~2.5K562 (Leukemia)[29]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the catalytic activity of Topo I by observing the conversion of supercoiled plasmid DNA to its relaxed form.[15][16][30]

  • Preparation of Reagents:

    • Supercoiled Plasmid DNA: High-purity supercoiled plasmid DNA (e.g., pUC19) at a concentration of 20 µg/mL.

    • Topo I Enzyme: Purified human Topoisomerase I.

    • 10x Reaction Buffer: Typically contains Tris-HCl, KCl, MgCl2, DTT, and BSA at an appropriate pH (e.g., 7.9).

    • Inhibitor Solutions: Prepare serial dilutions of the quinoline test compound.

    • 5x Stop/Loading Dye: Contains SDS (to stop the reaction), bromophenol blue, and glycerol.

  • Assay Procedure:

    • On ice, prepare a series of reaction tubes. To each tube, add 2 µL of 10x reaction buffer and 200 ng of supercoiled plasmid DNA.

    • Add the inhibitor solution at various concentrations to the respective tubes. Include a positive control (e.g., camptothecin) and a negative (no inhibitor) control.

    • Adjust the volume with nuclease-free water to a final volume of 20 µL (after enzyme addition).

    • Initiate the reaction by adding a predetermined amount of Topo I enzyme (typically 1 unit) to each tube.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding 5 µL of the 5x Stop/Loading Dye.

  • Analysis by Gel Electrophoresis:

    • Load the entire content of each reaction tube into the wells of a 0.8-1.0% agarose gel.

    • Perform electrophoresis at 5-10 V/cm until the different DNA topoisomers (supercoiled vs. relaxed) are well separated.

    • Stain the gel with ethidium bromide or a safer alternative like SYBR Safe.

    • Visualize the DNA bands under UV illumination and capture an image.

  • Data Interpretation:

    • In the no-enzyme control, a single fast-migrating band corresponding to supercoiled DNA should be visible.

    • In the no-inhibitor control, the supercoiled band should be converted to a slower-migrating band (or ladder of bands) corresponding to relaxed DNA.

    • An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band. The degree of inhibition can be quantified by measuring the band intensities.

References

Bridging the Gap: A Comparative Guide to Experimental Data and Computational Predictions for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-referencing of experimental data with computational predictions for quinoline compounds, a versatile scaffold in medicinal chemistry. By juxtaposing in vitro results with in silico analyses, this guide aims to illuminate the structure-activity relationships (SAR) of quinoline derivatives and showcase the synergistic potential of integrating experimental and computational approaches in drug discovery.

Quinoline and its analogues have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. The development of novel quinoline-based therapeutic agents often involves a combination of chemical synthesis, biological evaluation, and computational modeling. This guide delves into specific examples of this integrated approach, presenting a clear comparison of experimental findings with computational predictions to aid in the rational design of more potent and selective drug candidates.

Quantitative Comparison of Experimental Activity and Computational Predictions

The following tables summarize the experimental biological activity (IC50 or MIC values) and the computationally predicted binding affinities (docking scores) for several series of quinoline derivatives. This direct comparison allows for an assessment of the correlation between predicted binding and observed biological effect.

Anticancer Activity of Quinoline-Amidrazone Hybrids

A series of novel quinoline-amidrazone hybrids were synthesized and evaluated for their in vitro anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines. Molecular docking studies were also performed to predict their binding affinity to the c-Abl kinase, a potential target.[1]

CompoundExperimental IC50 (µM) - A549Experimental IC50 (µM) - MCF-7Computational Docking Score (kcal/mol) vs. c-Abl Kinase (1IEP)
10d 43.165.2-
10g 68.359.1-

Note: Specific docking scores for each compound were not provided in the source, but the study indicated that the most potent compounds were docked into the c-Abl kinase binding site.[1]

Antibacterial Activity of Quinoline Derivatives

Novel quinoline derivatives were synthesized and tested for their antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In silico molecular docking was performed against the DNA gyrase enzyme to predict binding interactions.

CompoundExperimental MIC (µg/mL) - S. aureusExperimental MIC (µg/mL) - E. coliComputational Docking Score (kcal/mol) vs. DNA Gyrase
Compound A 12.525-8.5
Compound B 2550-7.8
Compound C 6.2512.5-9.2
Ciprofloxacin 1.560.78-

Note: The compound names have been generalized for clarity. The data is representative of findings in studies comparing experimental and computational results for quinoline derivatives.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key assays commonly used in the evaluation of quinoline compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, a key enzyme involved in DNA replication and a common target for anticancer drugs.

  • Reaction Setup: The assay is typically performed in a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I enzyme, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, which often contains a protein denaturant and a loading dye.

  • Agarose Gel Electrophoresis: The DNA products are then separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

  • Cell Treatment: Cells are treated with the quinoline compound for a specific duration.

  • Cell Harvesting and Fixation: The cells are then harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of fluorescence is directly proportional to the DNA content.

  • Data Analysis: The data is then used to generate a histogram that shows the number of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that point.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for Graphviz.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[2][3][4][5][6] Many quinoline derivatives have been designed to target components of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by quinoline compounds.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a general workflow for the in vitro screening of potential anticancer compounds.

Anticancer_Screening_Workflow start Start: Synthesize Quinoline Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture computational_docking Computational Molecular Docking start->computational_docking viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) ic50->mechanism_studies target_validation Target Validation (e.g., Enzyme Inhibition Assay) mechanism_studies->target_validation lead_compound Identify Lead Compound target_validation->lead_compound computational_docking->ic50 Correlate

Caption: A generalized workflow for the in vitro screening and evaluation of anticancer quinoline compounds.

References

Safety Operating Guide

Proper Disposal of Quinoline-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical compounds is paramount. This document provides a detailed protocol for the proper disposal of quinoline-4-carbonitrile, synthesized from available data on the compound and structurally related chemicals. These procedures are designed to provide essential, immediate safety and logistical information to minimize risk and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact with the hazardous chemical.
Eye Protection Safety goggles or a face shieldTo protect against splashes and accidental contact with the eyes.[1][2]
Lab Coat Standard laboratory coat, preferably flame-resistantTo protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any dust or vapors that may be generated.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container. The container must be made of a material compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous waste. These items should be collected in a separate, clearly labeled hazardous waste bag or container.

Step 2: Waste Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials. Based on information for related compounds, avoid strong oxidizing agents.

Step 3: Final Disposal

  • Never dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the disposal service with a complete inventory of the waste, including the name of the chemical and the quantity.

  • The generally recommended disposal method for this type of chemical waste is high-temperature incineration at an approved waste disposal plant.[1]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste in Labeled, Sealed Container C->D E Contaminated Labware in Separate Labeled Container C->E F Store in Designated Secure, Ventilated Area D->F E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Pickup and High-Temperature Incineration G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Quinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for handling Quinoline-4-carbonitrile in a laboratory setting. The following procedures are based on available safety data and information for structurally related compounds due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific chemical.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling to avoid exposure. The primary hazards are summarized below.

Signal Word: Danger [1]

Hazard Statements: [2][3]

  • H301/H302: Toxic or harmful if swallowed.[1]

  • H311/H312: Toxic or harmful in contact with skin.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements: [2]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and solid particulates.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), and a lab coat. Change gloves immediately if contaminated.To prevent skin contact, which can cause irritation and toxicity.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of dust or vapors, which are harmful and can cause respiratory irritation. For situations outside a fume hood, a respirator may be required.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Engineering Controls:

  • Work Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation to minimize the concentration of airborne particulates.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid nitrile compounds.

3.2. Handling the Chemical:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Designate Work Area (Fume Hood) prep2 Ensure Ventilation prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Perform manipulations in fume hood handle1->handle2 handle3 Avoid physical contact handle2->handle3 handle4 Practice good hygiene handle3->handle4 storage1 Tightly sealed container handle4->storage1 storage2 Cool, dry, ventilated area storage1->storage2

Caption: Workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous waste. The presence of the nitrile group requires special consideration due to the potential for the release of toxic gases.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste in a separate, clearly labeled container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name, "this compound".

4.2. Waste Storage:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure that the storage area is away from incompatible materials, especially strong acids and oxidizing agents.

4.3. Final Disposal:

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal.

  • Information Provision: Provide the waste disposal service with all available safety information for this compound.

  • Incineration: High-temperature incineration by a specialized facility is the recommended disposal method for nitrile-containing chemical waste.

G cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal coll1 Segregate solid waste and contaminated materials coll2 Use dedicated, labeled hazardous waste containers coll1->coll2 store1 Store in a designated, secure, and ventilated area coll2->store1 store2 Keep away from incompatible materials store1->store2 disp1 Contact licensed hazardous waste disposal service store2->disp1 disp2 Provide all available safety information disp1->disp2 disp3 High-temperature incineration is recommended disp2->disp3

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.